Benzene toluene
Description
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Structure
2D Structure
Properties
CAS No. |
68953-80-0 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
benzene;toluene |
InChI |
InChI=1S/C7H8.C6H6/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1/h2-6H,1H3;1-6H |
InChI Key |
DALDUXIBIKGWTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.C1=CC=CC=C1 |
physical_description |
Liquid |
Origin of Product |
United States |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Benzene (B151609) and Toluene (B28343) Systems
The study of benzene and toluene, along with their protonated counterparts (benzenium and the four toluenium isomers), has been a subject of significant theoretical interest. nih.gov The primary goal of these computational investigations is to identify and quantify the effects of hyperconjugation (HC) in these molecules. frontiersin.org This is achieved through high-level calculations of energies, bond lengths, dipole moments, and other properties. utsa.edu The results from these theoretical models are often in good agreement with available experimental data, validating their accuracy. researchgate.net
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled σ-bond to an adjacent empty or partially filled p-orbital or a π-bond. nih.gov In protonated aromatic molecules like benzenium and toluenium, the addition of a proton disrupts the aromatic π-system, creating a carbocation center. This allows for hyperconjugative interactions, which play a crucial role in the stability of these ions. utsa.edu The presence of hyperconjugation is computationally evident through specific changes in molecular geometry, such as the shortening of certain carbon-carbon bond lengths within the aromatic ring. nih.gov Mulliken population analyses further reveal that protonation enhances aromatic hyperconjugation, strengthening the π-bonds at the expense of σ-bonds. nih.govresearchgate.net
The Self-Consistent Field (SCF) method is a foundational ab initio approach used for these investigations. nih.gov Full geometry optimizations are performed at the SCF level to determine the equilibrium structures of the neutral and protonated species. frontiersin.org SCF calculations provide key data on total energies, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and optimized geometric parameters like bond lengths. nih.gov For instance, in the presence of hyperconjugation in benzenium, SCF-optimized calculations show that all carbon-carbon bonds are approximately 1.39 Å, which is shorter than the standard aromatic C-C bond length of 1.47 Å. nih.gov Similarly, the C7-C1 bond length in toluene is calculated at 1.511 Å, which shortens to 1.489 Å in p-toluenium upon protonation, indicating a strengthening of this bond due to hyperconjugation. frontiersin.org
| Species | Total Energy (a.u.) | HOMO Energy (a.u.) |
|---|---|---|
| Benzene | -230.7164 | -0.3479 |
| Benzenium | -231.0004 | -0.5408 |
To achieve higher accuracy and account for electron correlation, methods beyond SCF are employed. These include Configuration Interaction with single and double excitations (CISD) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). nih.govfrontiersin.org These more advanced methods are used to refine the energies and properties calculated at the SCF level. utsa.edu The computational cost of these methods scales significantly with the size of the system, but they provide results that are closer to the exact solution of the Schrödinger equation. q-chem.com For example, CCSD(T) is often considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies and properties. trygvehelgaker.no Results from CISD and CCSD(T) calculations are crucial for obtaining reliable proton affinities that compare well with experimental values. researchgate.net
| Species | CISD Energy (a.u.) | CCSD(T) Energy (a.u.) |
|---|---|---|
| Benzene | -231.4290 | -231.4587 |
| Benzenium | -231.7100 | -231.7486 |
Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used method for studying larger molecular systems. nih.gov For the benzene and toluene systems, calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G**. nih.govfrontiersin.org DFT calculations are used for full geometry optimization and to compute properties like proton affinities, geometric parameters, and atomic populations. nih.gov The results obtained from DFT methods are generally in good agreement with both experimental data and higher-level ab initio calculations, confirming its utility in analyzing these protonated aromatic species. researchgate.net
Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. It is computationally defined as the difference between the total energy of the neutral molecule and its protonated form at their respective equilibrium geometries. nih.gov The PA of benzene and toluene has been calculated using various levels of theory, including SCF, DFT, CISD, and CCSD(T). nih.govfrontiersin.org The calculated values show good agreement with experimental data. researchgate.net For instance, the CISD-calculated proton affinities for benzenium and toluenium are very close to the experimentally determined values of 178.4 and 187.0 kcal/mol, respectively. researchgate.net
| Method | Benzene → Benzenium | Toluene → p-Toluenium |
|---|---|---|
| SCF | 178.2 | 189.2 |
| DFT (B3LYP) | 180.1 | 190.9 |
| CISD | 176.3 | 187.0 |
| CCSD(T) | 181.9 | 192.3 |
| Experimental | 178.4 | 187.0 |
Analysis of Hyperconjugation in Protonated Aromatic Molecules
Theoretical Analysis of Molecular Geometry and Electronic Structure
Computational quantum chemistry provides significant insights into the molecular geometry and electronic structure of benzene and toluene. Methodologies such as self-consistent field theory, configuration interaction, coupled cluster calculations, and density functional theory (DFT) have been employed to study these aromatic molecules. nih.gov
In its ground state, benzene is a planar molecule with six carbon atoms arranged in a hexagonal ring. academicjournals.org The electronic structure is characterized by a system of six delocalized π electrons, which results in a more stable electron distribution than a localized structure. academicjournals.org Molecular orbital (MO) theory describes the combination of the six 2p orbitals of the carbon atoms to form six π molecular orbitals. academicjournals.org The delocalization of these electrons is calculated to contribute a stabilization energy of 38 kcal mol⁻¹. academicjournals.org
Toluene, a derivative of benzene with a methyl group substitution, exhibits changes in its electronic properties. Theoretical calculations indicate that the methyl group has a minor impact on the strength of hyperconjugation. nih.gov Computational studies have determined the electric dipole polarizability of toluene to be 70.36 a.u. nih.gov The presence of the methyl group also influences the charge distribution, with a partial positive charge predicted near the methyl group and a partial negative charge above and below the aromatic ring. mdpi.com
Theoretical investigations of toluene dimers have explored various geometric configurations, including face-to-face, anti-face-to-face, slipped-parallel, and T-shaped arrangements. acs.org The slipped-parallel configuration of the toluene dimer is found to be the most stable, with an interaction energy of -10.43 kcal mol⁻¹ at a distance of 3.69 Å. acs.orgcolostate.edu
Table 1: Calculated Interaction Energies and Geometries of Toluene Dimers
| Configuration | Interaction Energy (kcal/mol) | Minimum Distance (Å) |
|---|---|---|
| Slipped-Parallel | -10.43 | 3.69 |
| Anti-Face-to-Face | -9.78 | 3.45 |
Interactions of Benzene and Toluene with Material Surfaces
Density Functional Theory Studies on Adsorption Mechanisms
Density Functional Theory (DFT) is a powerful computational tool for investigating the adsorption mechanisms of benzene and toluene on various material surfaces. Studies have shown that the interaction of these aromatic molecules with surfaces like hematite (α-Fe₂O₃) results in adsorption geometries parallel to the surface being energetically more stable than vertical orientations. nih.gov In these parallel configurations, the benzene molecule interacts with the surface through π-bonding. nih.gov DFT calculations, particularly those incorporating a Hubbard-type on-site Coulomb repulsion (DFT+U), provide an accurate description of the electronic and magnetic properties of the substrate material. nih.gov
Computer simulations have also been employed to study the adsorption of benzene and toluene on activated carbon. academicjournals.org These simulations, which involve modeling the carbon structure and the pollutant molecules followed by molecular dynamics, indicate that functional groups like ether, lactone, and carbonyl on the carbon surface provide an acidic character that, along with the microporous network, facilitates adsorption. academicjournals.org
Van der Waals Interaction Dominance in Adsorption
The adsorption of benzene and toluene on many surfaces is predominantly governed by van der Waals (vdW) forces. osti.govyoutube.com These non-covalent interactions are crucial for accurately describing the bonding, not only on coinage metals but also on transition metal substrates. researchgate.netresearchgate.net Standard DFT methods often fail to adequately describe these long-range electron correlations, necessitating the use of vdW-inclusive functionals. researchgate.netnih.gov
For instance, the adsorption of benzene on close-packed (111) coinage metal surfaces is characterized as weak physisorption dominated by vdW forces. researchgate.net Similarly, the interaction between benzene, toluene, and other BTEX molecules with the ZnO(100) surface results in physical adsorption governed by van der Waals interactions rather than covalent bonding. osti.govresearchgate.net The inclusion of vdW forces in calculations can significantly increase the calculated adsorption energy, by about 0.7 eV on coinage metal surfaces and even more on reactive transition metal surfaces. researchgate.net
Adsorption on Metal Oxide Surfaces (e.g., ZnO(100))
The interaction of benzene and toluene with metal oxide surfaces has been a subject of detailed computational investigation. Specifically, DFT-based calculations have been used to study the adsorption of these molecules on the ZnO(100) surface. osti.govresearchgate.net These studies reveal that the interactions lead to the physical adsorption of the molecules with adsorption distances greater than 2 Å. osti.govresearchgate.net
The adsorption is driven by van der Waals forces, with no significant orbital hybridization occurring between the adsorbate and the surface. osti.gov The trend in the strength of adsorption on the ZnO(100) surface has been found to correlate with the experimental sensitivity of ZnO-based gas sensors, with the order being benzene < toluene. academicjournals.orgresearchgate.net
Table 2: Adsorption Energies of Benzene and Toluene on ZnO(100) Surface
| Molecule | Adsorption Energy (GGA-PBE with DFT-D2) (eV) | Adsorption Distance (Å) |
|---|---|---|
| Benzene | -0.96 | 2.085 |
Modeling of Spectroscopic and Chromatographic Phenomena
Computational modeling is instrumental in understanding and predicting the spectroscopic and chromatographic behavior of benzene and toluene. Molecular dynamics simulations have been used to interpret experimental data on the structure of liquid toluene and its mixtures with benzene. These simulations have shown that stack configurations of molecules are predominant in liquid toluene.
In the realm of spectroscopy, computational methods are used to calculate properties such as oscillator strengths for electronic transitions. nih.gov For benzene and toluene, even advanced electron correlation treatments can result in calculated oscillator strengths that are lower than experimental values. nih.gov However, the inclusion of vibronic coupling effects in the models can lead to more accurate predictions. nih.gov
Molecular simulations are also applied to model chromatographic processes. For instance, the retention of benzene and toluene in gas-liquid chromatography has been simulated to understand the molecular-level factors contributing to the retention process. osti.gov These simulations can satisfactorily predict the retention order of these compounds. osti.gov In liquid chromatography, the temperature dependence of the retention factor for benzene and toluene can be modeled to understand the thermodynamics of retention, including the Gibbs free energy of transfer. researchgate.net
Computer simulations have also been used to investigate the adsorption of benzene and toluene onto activated carbon, providing insights into the adsorption mechanism at a molecular level. academicjournals.org These models consider the complex surface chemistry of the activated carbon, including various functional groups, and the microporous structure that facilitates the adsorption of these aromatic compounds. academicjournals.org
Time-Resolved Spectroscopy of Binary Gas-Phase Mixtures
Time-resolved spectroscopy techniques are crucial for understanding the ultrafast vibrational dynamics of molecules. In binary gas-phase mixtures of benzene and toluene, these methods provide insights into intermolecular interactions and energy transfer processes. Femtosecond lasers are employed to initiate and probe molecular vibrations on their natural timescale.
Femtosecond Time-Resolved Coherent Anti-Stokes Raman Spectroscopy (fs-CARS) is a powerful nonlinear spectroscopic tool for probing the ultrafast dynamical processes in molecules with high time resolution. researchgate.net Unlike spontaneous Raman spectroscopy, CARS is a third-order nonlinear optical process that involves a pump beam, a Stokes beam, and a probe beam to generate a coherent signal, which is orders of magnitude stronger. wikipedia.org This technique is particularly advantageous for studying gas-phase mixtures as it can effectively avoid collision effects that can complicate measurements.
In the context of a benzene-toluene mixture, fs-CARS can be utilized to selectively excite and monitor the vibrational modes of each component. The process begins with the pump and Stokes pulses, which must overlap in time, to create a coherent superposition of vibrational states in the molecules. escholarship.org This prepares a "vibrational wave packet." After a variable time delay, a probe pulse interacts with this coherently vibrating system, generating an anti-Stokes signal. By detecting the signal as a function of the time delay, the decay of the vibrational coherence can be monitored, providing information on dephasing times and intermolecular interactions. The technique's high temporal resolution is ideal for studying transient processes and non-equilibrium temperature measurements. mdpi.com
The excitation of molecules with a femtosecond laser pulse can create a vibrational wave packet, which is a coherent superposition of multiple vibrational eigenstates. escholarship.orgaip.org The evolution of this wave packet manifests as oscillations, or "quantum beats," in the time-resolved spectroscopic signal. researchgate.net The analysis of these oscillatory patterns provides detailed information about the vibrational structure and dynamics of the molecules.
Below is an interactive table showing some of the key vibrational modes of benzene and toluene that would contribute to the oscillatory patterns in a CARS experiment.
| Molecule | Vibrational Mode | Frequency (cm⁻¹) (S₀ State) | Frequency (cm⁻¹) (S₁ State) |
| Benzene | ν'₂₀ (C-H stretch) | ~3062 | ~3080 |
| Benzene | ν'₂ (C-H stretch) | ~3047 | ~3060 |
| Toluene | Aromatic C-H stretch | 3000-3100 | Higher than S₀ |
| Toluene | Methyl C-H stretch | ~2925 | Lower than S₀ |
| Note: Frequencies are approximate and can be influenced by experimental conditions. Data compiled from findings on C-H stretching vibrations. researchgate.net |
Quantum mechanical calculations are essential for interpreting the complex spectra obtained from fs-CARS experiments. These calculations can predict vibrational frequencies, Raman intensities, and the nature of vibrational modes, providing a theoretical framework for understanding the experimental results. cas.cz For molecules like benzene and toluene, density functional theory (DFT) is a common method used to compute these properties. cas.cz
Theoretical models can simulate the Raman spectra of benzene and toluene, which are fundamental to understanding their CARS signatures. For example, calculations can reproduce the Raman backscattering spectrum of toluene by modeling it as a perturbed benzene molecule, highlighting the influence of the methyl group on the vibrational modes. cas.cz Furthermore, quantum calculations are used to investigate vibronic coupling, which is crucial in symmetry-forbidden transitions and can influence the observed spectra.
In the context of fs-CARS of a benzene-toluene mixture, quantum calculations can help to:
Assign the observed frequencies in the Fourier-transformed CARS signal to specific vibrational modes of benzene and toluene.
Model the potential energy surfaces of the ground and excited electronic states to understand the dynamics of the vibrational wave packets.
Simulate the effects of intermolecular interactions on the vibrational frequencies and dephasing times.
Simulation of Chromatographic Retention
Computational chemistry plays a significant role in understanding and predicting the retention behavior of molecules in chromatography. sandia.gov These simulations provide molecular-level insights into the partitioning process of analytes between the stationary and mobile phases.
For the separation of volatile compounds like benzene and toluene, gas-liquid chromatography (GLC) is a standard technique. mdpi.com The retention of these analytes can be modeled using sophisticated simulation methods, such as Configurational-bias Monte Carlo (CBMC) simulations in the isobaric-isothermal Gibbs ensemble. sandia.govosti.gov This approach allows for the investigation of the partitioning of solutes between a liquid stationary phase (e.g., squalane) and a gas mobile phase (e.g., helium). sandia.gov
These simulations utilize force fields, such as the Transferable Potentials for Phase Equilibria (TraPPE), to describe the intermolecular interactions between the solute and the stationary phase. sandia.govosti.gov From the simulations, key thermodynamic properties like the partition constants and Gibbs free energies of transfer can be calculated. sandia.gov These values are then used to predict retention times and Kovats retention indices, which are crucial parameters in chromatography. sandia.gov
A study simulating the retention of benzene and toluene on a squalane stationary phase demonstrated the utility of this computational approach. While there were some deviations from experimental values, the simulations successfully predicted the retention order. sandia.govosti.gov For example, the calculated Kovats indices for benzene and toluene at 403 K were found to be higher than their experimental counterparts. sandia.govosti.gov Such studies highlight the potential of molecular simulations to aid in the development and optimization of chromatographic methods, although further refinements in force fields are needed for improved quantitative accuracy. osti.gov
The table below presents a comparison of simulated and experimental retention data for benzene and toluene.
| Compound | Temperature (K) | Calculated Kovats Index (I) | Experimental Kovats Index (I) |
| Benzene | 403 | Significantly Higher than Experimental | ~653 |
| Toluene | 403 | Significantly Higher than Experimental | ~760 |
| Note: The qualitative finding is that calculated indices were significantly higher than experimental ones at this temperature, as stated in the source material. sandia.govosti.gov Specific calculated values were not provided in the abstract. |
Synthesis and Production Methodologies
Industrial Production Routes of Benzene (B151609) and Toluene (B28343)
The principal industrial routes for obtaining benzene and toluene are hydrodemethylation of toluene, catalytic reforming of naphtha, and steam cracking of naphtha. Each of these processes plays a significant role in meeting the global demand for these essential aromatic compounds.
Hydrodemethylation of Toluene to Benzene
Conventional hydrodemethylation of toluene is an established industrial process typically conducted at high temperatures and pressures. d-nb.infonih.gov These processes can be either catalytic or thermal. chemcess.com
Catalytic hydrodealkylation processes, such as the Detol process, operate at temperatures between 575°C and 650°C and pressures ranging from 2.5 to 6 MPa. chemcess.com These processes utilize catalysts containing chromium, molybdenum, or platinum oxides supported on materials like silica (B1680970) or alumina (B75360). wikipedia.orgessentialchemicalindustry.org The reaction involves passing a mixture of toluene and hydrogen over a fixed-bed catalyst. chemcess.com The resulting products are then cooled, and the benzene is separated from unreacted toluene and other byproducts. chemcess.com A typical yield for this type of process can exceed 95%. wikipedia.org
Thermal hydrodemethylation, on the other hand, forgoes a catalyst but requires even more extreme temperatures, generally between 700°C and 900°C. d-nb.infonih.govethz.ch The high temperatures are necessary to facilitate the dissociation of hydrogen into radicals, which are key to the reaction mechanism. d-nb.infonih.govethz.ch Both catalytic and thermal high-temperature methods are energy-intensive. d-nb.infonih.govethz.ch
| Process Type | Operating Temperature | Operating Pressure | Catalysts |
| Catalytic Hydrodealkylation (e.g., Detol) | 575–650 °C chemcess.com | 2.5–6 MPa chemcess.com | Chromium, Molybdenum, or Platinum oxides on silica/alumina wikipedia.orgessentialchemicalindustry.org |
| Thermal Hydrodemethylation | 700–900 °C d-nb.infonih.govethz.ch | 300–1000 psig google.com | None |
In an effort to reduce the energy consumption associated with high-temperature hydrodemethylation, research has focused on developing novel catalyst systems that can operate at lower temperatures. d-nb.infoethz.ch One such promising system involves the use of carbon-supported potassium hydride (KH/C). d-nb.infonih.gov
This innovative approach has been shown to facilitate the hydrodemethylation of toluene to benzene at significantly lower temperatures, in the range of 125–250°C. d-nb.infonih.gov The reaction's nature, whether substoichiometric or catalytic with respect to KH, is dependent on the hydrogen pressure. d-nb.infonih.gov At lower hydrogen pressures (around 11 bar or less), the reaction is substoichiometric, while at higher pressures (around 50 bar or more), it becomes catalytic. d-nb.infonih.gov This suggests that potassium hydride may act as a radical chain initiator in the reaction. d-nb.infonih.gov The KH/C catalyst has also demonstrated the potential for recycling without a significant loss in benzene yield, making it a more sustainable option. d-nb.infonih.gov
| Catalyst System | Operating Temperature | Key Feature |
| Carbon-Supported Potassium Hydride (KH/C) | 125–250 °C d-nb.infonih.gov | Enables lower temperature reaction; can be catalytic at higher H₂ pressures d-nb.infonih.gov |
During the hydrodemethylation of toluene, particularly with novel catalyst systems at lower temperatures, the formation of competing products can occur. d-nb.infoethz.ch In the case of the carbon-supported potassium hydride (KH/C) system, the selectivity towards benzene is influenced by the hydrogen pressure. d-nb.infoethz.ch
At a lower hydrogen pressure of 6 bar and a temperature of 250°C, the selectivity to benzene is high, at 98%. d-nb.infoethz.ch However, when the hydrogen pressure is increased to 80 bar at the same temperature, the selectivity to benzene drops to 63%. d-nb.infoethz.ch This decrease in selectivity is due to the competing formation of cyclohexane (B81311) and methylcyclohexane. d-nb.infoethz.ch In some instances, particularly when using platinum-based catalysts, methane (B114726) can also be produced as a byproduct. shokubai.org
| Hydrogen Pressure (at 250°C) | Benzene Selectivity | Competing Products |
| 6 bar d-nb.infoethz.ch | 98% d-nb.infoethz.ch | Minimal |
| 80 bar d-nb.infoethz.ch | 63% d-nb.infoethz.ch | Cyclohexane, Methylcyclohexane d-nb.infoethz.ch |
Catalytic Reforming of Naphtha
Catalytic reforming is a major industrial process used to convert low-octane naphtha into high-octane gasoline blending components, known as reformates. wikipedia.orgnsrp.vn A significant coproduct of this process is a mixture of aromatic hydrocarbons, including benzene, toluene, and xylenes (B1142099) (BTX). nsrp.vntheijes.com In fact, catalytic reforming is the source for a substantial portion of global benzene production. theijes.com
The process involves feeding a mixture of hydrocarbons with boiling points between 60°C and 200°C, along with hydrogen gas, over a catalyst. wikipedia.org The catalysts are typically platinum or platinum-based alloys. nsrp.vn The reactions take place in a series of reactors at elevated temperatures, often with heaters between reactors to maintain the reaction rate. theijes.com The process converts linear hydrocarbons (paraffins) and cyclic hydrocarbons (naphthenes) into high-octane aromatic hydrocarbons. wikipedia.org The resulting reformate is a primary source for the extraction of benzene and toluene. globallcadataaccess.org
Steam Cracking of Naphtha
Steam cracking is a fundamental process in the petrochemical industry for the production of light olefins, such as ethylene (B1197577) and propylene, from hydrocarbon feedstocks like naphtha. dicp.ac.cntaylorandfrancis.com A valuable byproduct of this process is a liquid rich in aromatic hydrocarbons, often referred to as pyrolysis gasoline. wikipedia.orggloballcadataaccess.org This pyrolysis gasoline is a significant source of benzene and toluene. globallcadataaccess.org
The process involves heating naphtha to high temperatures, typically between 800°C and 880°C, in the presence of steam. dicp.ac.cntaylorandfrancis.com The high heat causes the hydrocarbon molecules to break down into smaller, often unsaturated, molecules. taylorandfrancis.com The resulting mixture contains a variety of products, including benzene and toluene, which can then be separated and purified. taylorandfrancis.comechemi.com While highly effective, steam cracking is an energy-intensive process due to the high temperatures required. dicp.ac.cn
Emerging Renewable and Sustainable Production Pathways
The transition away from fossil fuels has spurred innovation in chemical synthesis, leading to the development of several promising, sustainable methods for producing benzene and toluene. These pathways leverage renewable resources and advanced catalytic processes to offer a greener alternative to conventional production.
Syngas-to-Aromatics (STA) Processes
The Syngas-to-Aromatics (STA) process is a promising route for the direct conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into valuable aromatic compounds like benzene and toluene. researchgate.netnih.gov This process typically employs bifunctional catalysts in a single reactor, where syngas is first converted into intermediates such as methanol (B129727) or dimethyl ether, which are then transformed into aromatic hydrocarbons over a zeolite catalyst, commonly HZSM-5. researchgate.netnih.gov
The efficiency and selectivity of the STA process are highly dependent on the catalyst composition and reaction conditions. For instance, a tandem catalyst system of FeMnK/SiO₂ with HZSM-5 has demonstrated high CO conversion (83.80%) and aromatics selectivity (57.17%) under optimized conditions. researchgate.net Another study utilizing a Mo-ZrO₂/H-ZSM-5 catalyst achieved 76% selectivity for aromatics at a CO conversion rate of 22%. researchgate.net The distribution of the resulting aromatic products can be further tailored by modifying the surface of the HZSM-5 zeolite. researchgate.net
The choice of catalyst plays a crucial role. Iron-based catalysts are frequently used due to their optimal operating temperature for Fischer-Tropsch synthesis (FTS) being close to the aromatization temperature of HZSM-5. nih.gov The OXZEO (oxide-zeolite) concept, which combines a partially reducible metal oxide with ZSM-5, is a key strategy in developing selective STA catalysts. europa.eu Research has shown that the proximity and properties of the metal and acid sites on the catalyst significantly influence the product distribution and catalyst stability. nih.gov
| Catalyst System | CO Conversion (%) | Aromatics Selectivity (%) | Key Findings |
| FeMnK/SiO₂ + HZSM-5 | 83.80 | 57.17 | High conversion and selectivity under optimized conditions. researchgate.net |
| Mo-ZrO₂/H-ZSM-5 | 22 | 76 | High selectivity for aromatics. researchgate.net |
| ZnO-ZrO₂ + H-ZSM-5 | 89.2 | 88.7 (Toluene/Xylene) | Efficiently converts syngas and benzene to toluene and xylene. researchgate.net |
Conversion of CO₂ and H₂ to Aromatics via Nanoparticles (e.g., Fe/Fe₃O₄)
A novel approach for producing aromatic hydrocarbons involves the direct hydrogenation of carbon dioxide (CO₂) using specialized nanocatalysts. This method utilizes CO₂, a major greenhouse gas, as a C1 building block for synthesizing fuels and chemicals. beilstein-journals.orgbeilstein-journals.org One notable example is the use of iron/iron oxide (Fe/Fe₃O₄) nanoparticles as a catalyst to produce benzene, toluene, xylenes, and mesitylene (B46885) from CO₂ and H₂ at moderate temperatures (380 to 540 °C). beilstein-journals.orgbeilstein-journals.org
The reaction mechanism is generally understood to be a two-step process. Initially, CO₂ is converted to CO through the reverse water-gas shift (RWGS) reaction. beilstein-journals.org Subsequently, hydrocarbon chains are formed via the Fischer-Tropsch (FT) synthesis. beilstein-journals.org The Fe/Fe₃O₄ nanocatalyst facilitates both of these critical steps. beilstein-journals.orgbeilstein-journals.org
Research has also explored multifunctional catalysts that combine metal oxides with zeolites to enhance selectivity towards specific products. For example, Na-promoted Fe₃O₄ nanoparticles supported on HZSM-5 have been used to convert CO₂ primarily into C₄+ products, including isoparaffins. mdpi.com Similarly, a Na-modified ZnFeOₓ/HZSM-5 catalyst has shown a 41.2% CO₂ conversion rate with 75.6% selectivity towards aromatics. mdpi.com These tandem catalytic systems demonstrate the potential to tune product distribution by combining the CO₂ hydrogenation function of the metal oxide with the aromatization capabilities of the zeolite. mdpi.comosti.gov
| Catalyst System | CO₂ Conversion (%) | Aromatics Selectivity (%) | Operating Conditions |
| Fe/Fe₃O₄ nanoparticles | Not specified | Traces of benzene and toluene observed | 380-540 °C beilstein-journals.org |
| Na-modified ZnFeOₓ/HZSM-5 | 41.2 | 75.6 | 320 °C, 3.0 MPa mdpi.com |
| K-Fe/C + ZSM-5 | 35 | 70 (C₅+ hydrocarbons) | 320 °C, 2.0 MPa mdpi.com |
Heterogeneous Catalysis in Polyolefin Plastic Upcycling to Aromatic Hydrocarbons
The upcycling of waste polyolefin plastics into valuable aromatic hydrocarbons presents a promising solution to plastic pollution and a pathway to a circular economy. nih.govacs.org This approach utilizes heterogeneous catalysis to break down the long polymer chains of plastics like polyethylene (B3416737) and convert them into benzene, toluene, and xylene (BTX). acs.orgoaepublish.com
Catalytic pyrolysis and hydrocracking are key technologies in this field. The use of zeolite catalysts, particularly ZSM-5, is common due to their shape-selectivity and ability to promote aromatization. rsc.orgoaepublish.com For instance, catalytic pyrolysis of biomass with a Zn-modified HZSM-5 catalyst has achieved a BTX selectivity of around 65%. upnjatim.ac.id
Recent innovations have focused on developing bifunctional catalysts to enhance the efficiency and selectivity of the upcycling process at lower temperatures. A Pt/MnOx-ZSM-5 catalyst has been shown to facilitate the upcycling of polyolefins to aromatics below 300°C in the presence of CO₂. researchgate.net In this process, the ZSM-5 component catalyzes the cracking and aromatization of the polyolefin, while the Pt/MnOx component catalyzes the reaction of generated hydrogen with CO₂, driving the equilibrium towards aromatization. researchgate.net This novel process reportedly yields 0.63 kg of aromatics per kg of polyethylene, with BTX accounting for 60% of the aromatic products. researchgate.net
Another approach involves a tandem catalytic system of Cu-Fe₃O₄ and Zn/ZSM-5, which converts polyethylene and CO₂ into aromatics and CO with a 64.0% selectivity toward aromatics at temperatures below 400 °C. chinesechemsoc.org This method surpasses the theoretical limit for aromatics selectivity in polyethylene aromatization by consuming the excess hydrogen generated during the process to convert CO₂ into valuable CO. chinesechemsoc.org
| Feedstock | Catalyst System | Aromatic Yield/Selectivity | Key Findings |
| Polyolefins and CO₂ | Pt/MnOx-ZSM-5 | 0.63 kg aromatics/kg PE (60% BTX) | Low-temperature process (<300°C) that utilizes CO₂ as a co-feed. researchgate.net |
| Polyethylene and CO₂ | Cu-Fe₃O₄ and Zn/ZSM-5 | 64.0% selectivity to aromatics | Surpasses theoretical aromatization limits by converting excess H₂ and CO₂ to CO. chinesechemsoc.org |
| Low-density polyethylene (LDPE) and biomass | Hierarchical ZSM-5 | Improved catalytic performance and coking resistance | Synergistic interaction between plastic-derived olefins and biomass derivatives. mdpi.com |
Catalysis and Reaction Mechanisms
Catalytic Oxidation of Benzene (B151609) and Toluene (B28343)
Catalytic oxidation represents an effective technology for the abatement of volatile organic compounds (VOCs) like benzene and toluene, converting them into less harmful substances such as carbon dioxide and water. The performance of this process is highly dependent on the catalyst and the reaction conditions.
The individual oxidation of benzene and toluene has been extensively studied to understand the fundamental aspects of their reactivity and the factors governing their conversion.
The choice of catalyst is paramount in determining the efficacy of benzene and toluene oxidation. Different materials exhibit varying levels of activity and stability.
MnCoOx: Mixed manganese-cobalt oxides (MnCoOx) have demonstrated significant catalytic activity for the oxidation of benzene and toluene, often superior to that of pure MnOx or CoOx. hep.com.cnresearchgate.net This enhanced performance is attributed to the synergistic effects between manganese and cobalt, which improve the redox properties of the catalyst. hep.com.cnmdpi.com For instance, MnCo₂Oₓ and MnCoOx catalysts can achieve 100% benzene conversion at 300°C, while MnCoOx can achieve 100% toluene conversion at the same temperature. hep.com.cn The catalyst with a Mn:Co ratio of 90:10 showed the highest conversion for benzene oxidation, indicating a positive synergistic effect. oup.com
Pt/γ-Alumina: Platinum supported on gamma-alumina (Pt/γ-Al₂) is a widely used commercial catalyst for the oxidation of hydrocarbons. researchgate.netrsc.orgijnnonline.net It is particularly effective for the oxidation of aromatic compounds like benzene and toluene. rsc.org Studies on a commercial Pt/γ-alumina catalyst showed that total conversion for benzene was achieved at 155–160°C and for toluene at 180–190°C. researchgate.net The mechanism over Pt/γ-Al₂O₃ is often described by the Langmuir-Hinshelwood model, where reactants adsorb onto the catalyst surface before reacting. mdpi.com
Operating parameters such as temperature and reactant concentration significantly influence the rate of catalytic oxidation. Generally, conversion increases with temperature up to a certain point. hep.com.cnresearchgate.net For benzene and toluene oxidation over a Pt/γ-alumina catalyst, the temperature needed for 50% conversion (T₅₀) tends to increase as the initial concentration of the hydrocarbon increases. researchgate.net Conversely, for some catalysts, the conversion of ethyl acetate (B1210297) increases with its feeding concentration. researchgate.net The presence of water vapor can also impact performance, often leading to a decrease in catalytic conversion, though it may favorably influence selectivity in some systems. researchgate.net
| Compound | Catalyst | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|
| Benzene | MnCo₂Oₓ | 300 | 100 | hep.com.cn |
| Benzene | MnCoOx | 300 | 100 | hep.com.cn |
| Benzene | Pt/γ-Alumina | 160 | ~100 | researchgate.net |
| Benzene | Pt/g-C₃N₄ | 162 | 100 | nih.gov |
| Toluene | MnCoOx | 300 | 100 | hep.com.cn |
| Toluene | Pt/γ-Alumina | 190 | ~100 | researchgate.net |
| Benzene | V₂O₅–WO₃/TiO₂ | 350 | >85 | researchgate.net |
Industrial emissions often contain mixtures of VOCs, leading to complex interactions during catalytic treatment. The presence of multiple compounds can lead to both negative (inhibitory) and, more rarely, positive (synergistic) effects on conversion rates.
When benzene and toluene are present together in a reaction mixture, they typically exhibit mutual inhibitory effects. hep.com.cnresearchgate.netuah.es The oxidation of each aromatic compound is hindered by the presence of the other. researchgate.nethep.com.cn This inhibition is a common phenomenon in the catalytic oxidation of hydrocarbon mixtures. mdpi.com
The interactions become even more complex in ternary mixtures. In studies of benzene-toluene-ethyl acetate mixtures over a Pd/ZSM-5 catalyst, the presence of either benzene or toluene was found to inhibit the conversion of ethyl acetate. researchgate.net Ethyl acetate, in turn, has an inhibitory effect on benzene oxidation. researchgate.net Interestingly, a promotional effect was observed where the presence of ethyl acetate enhanced the conversion of toluene. researchgate.net In another study involving a mixture of toluene, acetone, and ethyl acetate over MnO₂ catalysts, a significant mutual promotion effect was observed, drastically lowering the temperature required for toluene destruction. nih.gov
Multi-Component Catalytic Oxidation
Catalyst Design for Simultaneous Degradation (e.g., Pd-CeZrOx)
The simultaneous catalytic oxidation of benzene and toluene is a critical area of research, as industrial emissions often contain a mixture of volatile organic compounds (VOCs). mdpi.com The design of effective catalysts for this purpose is paramount. One promising approach involves the use of palladium (Pd) supported on ceria-zirconia (CeZrOx) mixed oxides. mdpi.comresearcher.liferesearchgate.netscilit.com
The synthesis method of the CeZrOx support significantly influences the catalyst's performance. Supports prepared via a cetyltrimethylammonium bromide (CTAB) template-assisted co-precipitation method have demonstrated superior catalytic activity for the simultaneous oxidation of both benzene and toluene compared to those prepared by conventional co-precipitation or sol-gel methods. mdpi.comresearchgate.net A 1.0 wt% Pd-CeZrOx catalyst synthesized with the CTAB template (1.0Pd-CeZrOx-CTAB) can achieve 100% conversion of both benzene and toluene at 250°C with 100% CO2 selectivity. mdpi.com
The enhanced performance of the Pd-CeZrOx-CTAB catalyst is attributed to several key factors. mdpi.comresearcher.liferesearchgate.netscilit.com It possesses improved redox properties, as evidenced by hydrogen temperature-programmed reduction (H2-TPR) analysis, which indicates a higher mobility of oxygen species. mdpi.com Furthermore, this catalyst exhibits a high concentration of surface oxygen vacancies and a greater abundance of surface Pd2+ species, which are believed to act as active centers for the oxidation reactions. mdpi.comresearcher.liferesearchgate.netscilit.com The addition of zirconia (ZrO2) to ceria (CeO2) is known to enhance its redox capabilities and oxygen storage capacity. mdpi.com
Table 1: Catalytic Performance of 1.0Pd-CeZrOx Catalysts for Simultaneous Benzene and Toluene Oxidation
| Catalyst | T80 (°C) - Benzene | T100 (°C) - Benzene | T80 (°C) - Toluene | T100 (°C) - Toluene |
| 1.0Pd-CeZrOx-CTAB | <250 | 250 | <250 | 250 |
| 1.0Pd-CeZrOx-PM | >250 | >250 | >250 | >250 |
| 1.0Pd-CeZrOx-CASG | >250 | >250 | >250 | >250 |
| T80 and T100 represent the temperatures at which 80% and 100% conversion are achieved, respectively. Data sourced from mdpi.com. |
Kinetic Modeling of Catalytic Oxidation
To understand and predict the reaction rates of benzene and toluene catalytic oxidation, various kinetic models are employed. The most common among these are the power-law and the Mars-van Krevelen models. researchgate.netmdpi.comphyschemres.orgphyschemres.org
Application of Power-law and Mars-van Krevelen Models
The power-law model is a straightforward empirical model that can be used to describe the catalytic combustion of single VOCs. mdpi.com However, studies have shown that for the oxidation of toluene, the power-law model can be unsuitable, with predicted data deviating significantly from experimental results. physchemres.org In contrast, the Mars-van Krevelen model has been found to be more suitable for predicting the conversion of toluene and can accurately express the reaction rate. researchgate.netphyschemres.org
The Mars-van Krevelen model assumes a redox mechanism where the VOC reacts with the lattice oxygen of the catalyst, leading to the reduction of the catalyst. The reduced catalyst is then re-oxidized by gaseous oxygen. mdpi.com This model has been successfully applied to describe the oxidation of toluene and ethyl acetate over various catalysts, including Pd/ZSM-5 and Pt/Zr(x)-HMS. researchgate.netphyschemres.org For the simultaneous oxidation of benzene, toluene, and ethyl acetate over a Pd/ZSM-5 catalyst, the Mars-van Krevelen model was able to accurately express the reaction rates for all the investigated VOCs, while the power-law model was more suitable for predicting the conversion of benzene specifically. researchgate.net
Kinetic studies on Pt-Sn/Re-HZSM-5/HMS catalysts for toluene oxidation also revealed that the Mars-van Krevelen model provided a better fit to the experimental data compared to the power-law model. physchemres.orgresearchgate.net The reaction rate was observed to decrease with increasing oxygen pressure and increase with increasing toluene pressure. physchemres.org
Table 2: Comparison of Kinetic Models for Toluene Oxidation
| Catalyst | Model | Goodness of Fit (R²) | Reference |
| Pt/Zr(x)-HMS | Power-law | 0.53 | physchemres.org |
| Pt/Zr(x)-HMS | Mars-van Krevelen | >0.99 | physchemres.org |
| Pt(0.3 wt%)-Sn(0.3 wt%))-HZSM-5/HMS | Mars-van Krevelen | 1.0 | physchemres.org |
Mechanistic Investigations of Catalytic Oxidation
Understanding the reaction mechanism at a molecular level is crucial for designing more efficient catalysts. This involves identifying reaction intermediates and understanding the role of different catalyst properties.
Identification of Intermediates and Reaction Pathways
The catalytic oxidation of toluene is a complex process involving several intermediate steps. In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for identifying these intermediates. nih.gov
For toluene oxidation over Pt/γ-Al2O3 catalysts, the reaction is initiated by the oxidation of the methyl group. nih.gov The primary intermediates detected include benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid. nih.gov Benzene has also been identified as an intermediate. nih.gov The subsequent oxidation of benzoic acid is considered the rate-determining step. nih.gov
In the case of photocatalytic oxidation of toluene over TiO2-based catalysts, three main pathways have been proposed: methyl group oxidation, aromatic ring oxidation, and aromatic ring opening. unl.edu Benzaldehyde and benzoic acid are major adsorbed intermediates that can lead to catalyst deactivation. unl.edu
For benzene oxidation on a Pt(111) surface, a series of adsorbed intermediates have been identified with increasing temperature: η6-benzene, 1,4-di-σ-2,5-cyclohexadiene, 1,1,4-tri-σ-2,5-cyclohexadiene, and η5-cyclohexadienone. acs.org The final oxidation products are carbon dioxide and water. acs.org
On Ce0.875Zr0.125O2 catalysts, toluene is first oxidized to benzyl alcohol, then to benzaldehyde, and finally to benzoic acid. mdpi.com This is followed by decarboxylation to form a phenyl group, which is then oxidized to benzoquinone before the ring opens to form smaller molecules that are ultimately oxidized to CO2 and H2O. mdpi.com
Role of Catalyst Properties (Redox, Oxygen Vacancies, Acid Sites)
The catalytic activity for benzene and toluene oxidation is strongly influenced by the physicochemical properties of the catalyst.
Redox Properties: The reducibility of a catalyst, which is its ability to be reduced and re-oxidized, is a key factor. mdpi.com Catalysts with better redox properties, meaning higher mobility of oxygen species, generally exhibit higher catalytic activity. mdpi.com This has been observed for Pd-CeZrOx catalysts, where improved redox properties correlate with enhanced simultaneous degradation of benzene and toluene. mdpi.com
Oxygen Vacancies: Oxygen vacancies on the catalyst surface are crucial for the adsorption and activation of oxygen molecules. mdpi.comacs.org These vacancies act as sites where gaseous O2 can be adsorbed and activated into reactive oxygen species like O2− and O−. mdpi.com A high concentration of oxygen vacancies has been linked to the superior performance of Pd-CeZrOx-CTAB and Fe-Mn-Ce catalysts. mdpi.combohrium.com Both surface and bulk oxygen vacancies play a role; surface vacancies are involved in the adsorption and partial oxidation of toluene, while bulk vacancies enhance the mobility of lattice oxygen, which is important for the complete oxidation to CO2. acs.orgresearcher.life
Heterogeneous Catalytic Hydrogenation
Heterogeneous catalytic hydrogenation is another important reaction involving benzene and toluene, often aimed at producing valuable chemicals or purifying streams by removing aromatic compounds.
The selective hydrogenation of a benzene-toluene mixture is an important industrial process. researchgate.net Various catalysts based on noble metals like platinum (Pt), palladium (Pd), and ruthenium (Ru) have been investigated for this purpose. researchgate.net For instance, Ru-containing nanoparticles stabilized by an amino-functionalized hyper-cross-linked aromatic polymer (HAP) have shown high activity and selectivity for cyclohexane (B81311) in the hydrogenation of a benzene-toluene mixture. researchgate.net
Bimetallic catalysts, such as Ni modified with chromium or phosphoromolybdic heteropolyacid on an alumina (B75360) support, have demonstrated high activity, selectivity, and sulfur tolerance in the hydrogenation of benzene and toluene. mdpi.com These catalysts can achieve significantly higher activity compared to conventional Ni/Al2O3 catalysts. mdpi.com
The nature of the support material also plays a crucial role in the performance of hydrogenation catalysts. ijche.com For benzene hydrogenation, Pd supported on 13X zeolite (Pd/13X) exhibited higher conversion compared to Pd on ZSM-5 or Al2O3 under optimized conditions. ijche.com The electron-deficient character of Pd sites on certain supports can enhance the adsorption of electron-rich aromatic molecules like benzene and toluene. researchgate.net
Kinetic studies of benzene hydrogenation using a ruthenium(II) quinoxaline (B1680401) Schiff base complex as a catalyst indicated that the reaction is first-order with respect to both benzene and the catalyst. benthamdirect.com
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic class of reactions for aromatic compounds like benzene and toluene, where an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. byjus.com
The mechanism of electrophilic aromatic substitution in benzene generally proceeds in two main steps. byjus.comunacademy.commasterorganicchemistry.combyjus.com
Formation of a Sigma Complex (Arenium Ion): The reaction is initiated by the attack of the π electrons of the benzene ring on a strong electrophile (E+). byjus.commasterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or an arenium ion. byjus.comunacademy.combyjus.com This intermediate is positively charged and has lost its aromatic character. byjus.com
Deprotonation to Restore Aromaticity: In the second, faster step, a weak base removes a proton from the carbon atom of the sigma complex that bears the electrophile. masterorganicchemistry.commasterorganicchemistry.com This regenerates the aromatic π system, leading to the formation of the substituted benzene product. unacademy.commasterorganicchemistry.com
Nitration is a classic example of an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. byjus.combyjus.com This is typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). cerritos.edubyjus.commasterorganicchemistry.com
The role of sulfuric acid is to act as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+). cerritos.edubyjus.combyjus.commasterorganicchemistry.com
Mechanism of Nitration:
Generation of the Electrophile (Nitronium Ion): HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Attack of the Aromatic Ring: The nitronium ion is then attacked by the π electrons of the benzene or toluene ring to form the corresponding arenium ion. byjus.com
Deprotonation: A base (like H₂O or HSO₄⁻) removes a proton from the arenium ion to restore aromaticity and yield the nitro-substituted product. byjus.com
In the case of toluene, the methyl group is an activating group, meaning it increases the rate of reaction compared to benzene. cerritos.edulibretexts.org It is also an ortho, para-director, meaning the incoming nitro group will preferentially add to the positions ortho and para to the methyl group. cerritos.edupnas.org This is because the methyl group helps to stabilize the carbocation intermediate formed during the attack at these positions through an inductive effect and hyperconjugation. libretexts.org
Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (Cl, Br). byjus.commasterorganicchemistry.com This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3), when reacting with benzene. byjus.commasterorganicchemistry.comlibretexts.org
The Lewis acid polarizes the halogen-halogen bond, creating a stronger electrophile that can be attacked by the benzene ring. masterorganicchemistry.comlibretexts.org
Mechanism of Halogenation (e.g., Bromination of Benzene):
Activation of the Electrophile: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻
Attack of the Aromatic Ring: The π electrons of benzene attack the electrophilic bromine to form the sigma complex. libretexts.org
Deprotonation: The [FeBr₄]⁻ ion acts as a base, removing a proton from the sigma complex to restore aromaticity and form bromobenzene, regenerating the catalyst. masterorganicchemistry.com
When halogenating toluene, the reaction can proceed via two different pathways depending on the reaction conditions. In the presence of a Lewis acid, electrophilic aromatic substitution occurs, leading to the formation of ortho- and para-chlorotoluene or bromotoluene, as the methyl group is an ortho, para-director. stackexchange.com However, in the presence of UV light or heat and in the absence of a Lewis acid, a free-radical substitution occurs at the methyl group (benzylic position), leading to the formation of benzyl halides. stackexchange.comjove.com This is because the benzylic radical intermediate is stabilized by resonance. jove.com
Table 2: Electrophilic Aromatic Substitution Reactions of Benzene and Toluene
| Reaction | Reactant | Reagents | Product(s) | Key Features | Reference |
|---|---|---|---|---|---|
| Nitration | Benzene | HNO₃, H₂SO₄ | Nitrobenzene | Formation of nitronium ion (NO₂⁺) as the electrophile. | byjus.commasterorganicchemistry.com |
| Nitration | Toluene | HNO₃, H₂SO₄ | o-Nitrotoluene, p-Nitrotoluene | Methyl group is activating and ortho, para-directing. | cerritos.edulibretexts.orgpnas.org |
| Halogenation | Benzene | Br₂, FeBr₃ | Bromobenzene | Requires a Lewis acid catalyst to activate the halogen. | byjus.commasterorganicchemistry.com |
| Halogenation | Toluene | Cl₂, FeCl₃ | o-Chlorotoluene, p-Chlorotoluene | Electrophilic aromatic substitution on the ring. | stackexchange.com |
Friedel-Crafts Reactions (Alkylation and Acylation) of Benzene and Toluene
The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions in organic chemistry used to attach substituents to aromatic rings through electrophilic aromatic substitution. wikipedia.org These reactions are broadly categorized into two main types: alkylation and acylation.
Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.com The primary role of the Lewis acid is to activate the alkyl halide, facilitating the formation of a carbocation electrophile. byjus.commasterorganicchemistry.com This carbocation is then attacked by the electron-rich aromatic ring, leading to the formation of an alkylbenzene. byjus.com
The mechanism of Friedel-Crafts alkylation proceeds in three main steps:
Formation of the electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a carbocation or a carbocation-like complex. byjus.compw.live For primary alkyl halides, a free carbocation is less likely to form; instead, a complex with the Lewis acid where the carbon-halogen bond is significantly weakened and the carbon atom has a considerable positive charge acts as the electrophile. wikipedia.orgpw.live
Electrophilic attack: The aromatic ring's π electrons attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.org This step temporarily disrupts the aromaticity of the ring. byjus.com
Deprotonation: A proton is lost from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com
A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements. masterorganicchemistry.com If a hydride or alkyl shift can lead to a more stable carbocation (e.g., from a primary to a secondary or tertiary carbocation), this rearrangement will likely occur before the alkylation of the aromatic ring. masterorganicchemistry.com Another drawback is the possibility of polyalkylation, as the newly added alkyl group activates the ring, making it more susceptible to further alkylation. pw.livelibretexts.org
Friedel-Crafts Acylation is the process of adding an acyl group (R-C=O) to an aromatic ring. This is typically achieved by reacting the aromatic compound with an acyl halide or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly AlCl₃. wikipedia.orgbyjus.com The product of this reaction is an aromatic ketone. wikipedia.org
The mechanism for Friedel-Crafts acylation is similar to alkylation but with a key difference:
Formation of the electrophile: The Lewis acid coordinates with the halogen of the acyl halide (or the oxygen of the acid anhydride), leading to the formation of a resonance-stabilized acylium ion (R-C=O⁺). byjus.comiitk.ac.in
Electrophilic attack: The aromatic ring attacks the electrophilic acylium ion, forming an arenium ion intermediate. byjus.com
Deprotonation: A proton is removed, restoring aromaticity and forming the ketone product. byjus.com
Unlike alkylation, Friedel-Crafts acylation does not suffer from rearrangements because the acylium ion is stabilized by resonance. masterorganicchemistry.com Furthermore, the resulting ketone is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the acyl group, which deactivates the ring and prevents further acylation reactions. wikipedia.orglibretexts.org However, a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a stable complex with the catalyst. wikipedia.org
Influence of Substituents on Reactivity and Selectivity
Substituents already present on an aromatic ring significantly influence the rate and regioselectivity of subsequent electrophilic aromatic substitution reactions. numberanalytics.comlibretexts.org These effects are crucial in directing the outcome of reactions like Friedel-Crafts alkylation and acylation. Substituents are generally classified as either activating or deactivating groups, and as ortho-, para-, or meta-directors. solubilityofthings.com
Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. libretexts.org These groups donate electron density to the ring, typically through resonance or inductive effects. msu.edu
Strongly activating groups: These include -OH, -NH₂, and their derivatives (-OR, -NHR, -NR₂). They have lone pairs of electrons that can be donated to the ring via resonance. solubilityofthings.comminia.edu.eg
Weakly activating groups: Alkyl groups, such as the methyl group in toluene, are weakly activating. They donate electron density primarily through an inductive effect. solubilityofthings.comminia.edu.eg
Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles compared to benzene. msu.edu
Strongly deactivating groups: These include -NO₂, -CN, -CF₃, and carbonyl groups (-CHO, -COR, -COOH, -COOR). minia.edu.eg They withdraw electrons strongly through both inductive and resonance effects. libretexts.org
Weakly deactivating groups: Halogens (-F, -Cl, -Br, -I) are an exception. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate at these positions. msu.eduminia.edu.eg
The directing effect of a substituent determines the position (ortho, meta, or para) at which the incoming electrophile will attack.
Ortho-, Para-Directors: All activating groups and the halogens direct incoming electrophiles to the ortho and para positions. solubilityofthings.com This is because the carbocation intermediates formed during ortho and para attack are more stabilized by resonance involving the substituent. For example, in the nitration of toluene, the ortho and para intermediates are more stable because the positive charge can be located on the tertiary carbon bearing the methyl group. libretexts.org
Meta-Directors: All deactivating groups (except halogens) are meta-directors. solubilityofthings.com They direct incoming electrophiles to the meta position because the carbocation intermediates for ortho and para attack are significantly destabilized by the adjacent electron-withdrawing group.
Substituent Effects in Electrophilic Aromatic Substitution
| Substituent Group | Effect on Reactivity | Directing Influence | Example |
|---|---|---|---|
| -OH, -NH₂, -OR | Strongly Activating | Ortho, Para | Phenol, Anisole (B1667542), Aniline |
| -Alkyl (e.g., -CH₃) | Weakly Activating | Ortho, Para | Toluene |
| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para | Chlorobenzene |
| -CHO, -COR, -COOH | Deactivating | Meta | Benzaldehyde, Acetophenone |
| -NO₂, -CN, -SO₃H | Strongly Deactivating | Meta | Nitrobenzene, Benzonitrile |
Role of Catalysts in Electrophilic Activation
Catalysts are essential in many electrophilic aromatic substitution reactions, particularly in Friedel-Crafts alkylation and acylation, as they are responsible for generating a sufficiently strong electrophile to attack the stable aromatic ring. Lewis acids are the most common catalysts for these reactions. iitk.ac.innumberanalytics.com
In Friedel-Crafts alkylation , the Lewis acid catalyst, such as AlCl₃ or FeCl₃, coordinates to the halogen of the alkyl halide. iitk.ac.in This polarization of the carbon-halogen bond weakens it, making the halogen a better leaving group and generating a carbocation or a highly electrophilic carbocation-like complex. masterorganicchemistry.compw.live This activated electrophile is then susceptible to attack by the aromatic ring. iitk.ac.in The reactivity of the Lewis acid catalyst can be tailored to the specific reaction; for more reactive alkyl halides, a weaker catalyst like zinc chloride (ZnCl₂) may be sufficient, whereas less reactive halides require a stronger catalyst like AlCl₃. pw.live
In Friedel-Crafts acylation , the role of the Lewis acid catalyst is to activate the acyl halide or acid anhydride. iitk.ac.in The Lewis acid coordinates to the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. iitk.ac.in This facilitates the departure of the halide ion and the formation of the highly electrophilic acylium ion (RCO⁺). byjus.com The acylium ion is the active electrophile that reacts with the aromatic ring. byjus.com
The choice of catalyst can impact the reaction's efficiency. For instance, in the acylation of toluene with acetyl chloride, AlCl₃ generally provides a higher yield compared to FeCl₃ or boron trifluoride (BF₃). numberanalytics.com This is attributed to the varying abilities of these catalysts to generate the acylium ion. numberanalytics.com
Common Lewis Acid Catalysts in Friedel-Crafts Reactions
| Catalyst | Formula | Common Applications | Relative Activity |
|---|---|---|---|
| Aluminum Chloride | AlCl₃ | Alkylation and Acylation | High |
| Ferric Chloride | FeCl₃ | Alkylation and Acylation | Moderate to High |
| Boron Trifluoride | BF₃ | Alkylation and Acylation | Moderate |
| Zinc Chloride | ZnCl₂ | Alkylation (with more reactive halides) | Mild |
| Titanium Tetrachloride | TiCl₄ | Acylation | Moderate |
It is important to note that in Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the resulting aryl ketone product. wikipedia.org This requires the use of stoichiometric amounts, rather than catalytic amounts, of the Lewis acid. The complex is then hydrolyzed during aqueous workup to yield the final product. wikipedia.org
Oxidation of Side Chains on Aromatic Rings
Alkyl groups attached to a benzene ring, known as side chains, can be oxidized to a carboxylic acid group (-COOH) under vigorous conditions. chemguide.co.uk This reaction is characteristic of alkylbenzenes and provides a reliable method for the synthesis of benzoic acid and its derivatives.
A common and effective oxidizing agent for this transformation is an alkaline or acidic solution of potassium permanganate (B83412) (KMnO₄), which is heated with the alkylbenzene. chemguide.co.uklumenlearning.com The reaction proceeds as long as the benzylic carbon (the carbon atom directly attached to the aromatic ring) has at least one hydrogen atom. lumenlearning.comorgoreview.com
Regardless of the length of the alkyl chain, it is oxidized back to a single carboxyl group attached to the ring. chemguide.co.ukuobabylon.edu.iq For example, both toluene (methylbenzene) and propylbenzene (B89791) are oxidized to benzoic acid under these conditions. chemguide.co.ukstackexchange.com This occurs because the benzylic position is particularly susceptible to oxidation. lumenlearning.com The reaction mechanism is thought to involve the abstraction of a benzylic hydrogen atom in the initial step. stackexchange.com
Alkylbenzenes where the benzylic carbon is a tertiary carbon (i.e., has no attached hydrogens), such as tert-butylbenzene, are resistant to this oxidation reaction. lumenlearning.comorgoreview.com
Oxidation of Alkylbenzenes with KMnO₄
| Starting Material | Product | Reaction Condition |
|---|---|---|
| Toluene | Benzoic Acid | Hot alkaline KMnO₄, then acidify |
| Ethylbenzene (B125841) | Benzoic Acid | Hot alkaline KMnO₄, then acidify |
| Propylbenzene | Benzoic Acid | Hot alkaline KMnO₄, then acidify |
| tert-Butylbenzene | No Reaction | Hot alkaline KMnO₄ |
This side-chain oxidation is a useful synthetic tool. For example, it can be used to convert ortho- and para-directing alkyl groups into a meta-directing carboxyl group. orgoreview.com
Friedel-Crafts Alkylation for Ethylbenzene Synthesis
The industrial production of ethylbenzene, a key precursor for the manufacture of styrene (B11656) and subsequently polystyrene, is a prime example of the large-scale application of Friedel-Crafts alkylation. mt.com The process involves the alkylation of benzene with ethylene (B1197577) in the presence of a catalyst. scribd.com
Historically, the dominant method for ethylbenzene production was the liquid-phase alkylation of benzene with ethylene using a Lewis acid catalyst, primarily aluminum chloride (AlCl₃). scribd.comchemcess.com In this process, a catalyst promoter such as ethyl chloride or hydrogen chloride is often used to enhance the catalytic activity. chemcess.comgoogle.com The reaction is typically carried out at temperatures ranging from 80 to 130°C and pressures from atmospheric to 0.15 MPa. google.com To minimize the formation of polyalkylated byproducts like diethylbenzene, a high molar ratio of benzene to ethylene is used. scribd.comgoogle.com Any polyethylbenzenes that are formed can be recycled and undergo transalkylation with benzene to produce more ethylbenzene. google.com
The classic AlCl₃-based process involves a multiphase reaction system, including the liquid aromatic phase (benzene), gaseous ethylene, and a catalyst complex phase. chemcess.com While effective, this process has drawbacks, including the corrosive nature of the catalyst and the generation of waste streams that are costly to manage. chemcess.com
In recent decades, zeolite-based catalysts have gained prominence in ethylbenzene synthesis. scribd.comchemcess.com These solid acid catalysts operate in either the vapor phase or liquid phase. The vapor-phase process using a synthetic zeolite catalyst was developed by Mobil Corporation. scribd.com More modern processes often utilize liquid-phase zeolite catalysts. These newer technologies offer advantages such as being less corrosive, having higher selectivity, and generating less waste compared to the traditional aluminum chloride process. scribd.com In some advanced process designs, the alkylation and transalkylation reactions can be carried out simultaneously in a single catalytic distillation tower. google.com
Comparison of Ethylbenzene Synthesis Processes
| Process Feature | Liquid-Phase AlCl₃ Process | Zeolite Catalyst Process (Liquid/Vapor Phase) |
|---|---|---|
| Catalyst | Aluminum Chloride (AlCl₃) | Solid Acid Zeolites (e.g., ZSM-5) |
| Phase | Liquid | Liquid or Vapor |
| Operating Temperature | ~80-130°C | Higher temperatures (e.g., 160-180°C for liquid phase, 350-450°C for vapor phase). chemcess.com |
| Corrosivity | High | Low |
| Byproducts | Polyethylbenzenes, catalyst complex waste | Different byproduct profile, less waste |
Separation and Process Intensification Technologies
Distillation Technologies for Benzene-Toluene Mixtures
Distillation remains the primary method for separating benzene (B151609) and toluene (B28343). researchgate.netresearchgate.net The process leverages the difference in the boiling points of the two components to achieve separation. researchgate.netresearchgate.net However, the close boiling points of benzene (353 K) and toluene (383.6 K) at atmospheric pressure necessitate energy-intensive distillation processes. researchgate.netresearchgate.net
Conventional Distillation Processes
Conventional distillation for benzene-toluene separation typically involves a sequence of distillation columns. mdpi.comtandfonline.com In a typical setup for a benzene-toluene-xylene (BTX) mixture, the feed enters a first column where the most volatile component, benzene, is separated as the distillate. mdpi.com The bottom product, containing toluene and xylene, is then fed to a second column where toluene is separated as the distillate. mdpi.com This direct sequence is a common configuration in industrial applications. researchgate.net
The design and operation of these columns are critical for achieving the desired product purity. For instance, a simulation of a BTX separation process used a first column with 30 stages and a second column with 28 stages to achieve 99 mol% purity for benzene and toluene. mdpi.com The efficiency of conventional distillation is often a benchmark against which newer, more advanced technologies are measured. mdpi.comresearchgate.net
| Parameter | Value | Reference |
| Feed Composition | 30 mol% Benzene, 30 mol% Toluene, 40 mol% o-Xylene | mdpi.com |
| Benzene Purity | 99 mol% | mdpi.com |
| Toluene Purity | 99 mol% | mdpi.com |
| Number of Stages (Column 1) | 30 | mdpi.com |
| Number of Stages (Column 2) | 28 | mdpi.com |
| A table showing typical parameters for a conventional BTX separation process. |
Dynamic Simulation of Distillation Processes
Dynamic simulation is a powerful tool for analyzing and optimizing distillation processes for benzene and toluene separation. researchgate.netresearchgate.net Software such as Aspen HYSYS and Unisim Design are used to model the behavior of distillation columns under both steady-state and dynamic conditions. researchgate.netntnu.no These simulations allow for the investigation of various operating parameters, such as pressure, flow rate, and feed composition, and their impact on separation efficiency and energy consumption. researchgate.netresearchgate.net
One study demonstrated that a stepwise dynamic system configuration could increase the concentration of the benzene product by 10% moles. researchgate.netresearchgate.net Dynamic simulations are also crucial for designing and testing control systems to maintain product quality and process stability, especially in response to disturbances in feed flow or composition. researchgate.netntnu.no The ability to predict the transient behavior of the column is essential for developing robust control strategies. researchgate.net Research has shown that dynamic analysis can help in understanding the time required for the system to reach a new steady state after a change in operating conditions. researchgate.net
Process Intensification in Distillation Systems
Process intensification refers to the development of innovative equipment and techniques that offer significant improvements over conventional processes in terms of energy efficiency, capital cost, and safety. osti.gov In the context of benzene-toluene distillation, several process intensification technologies have been explored and implemented.
A Dividing Wall Column (DWC) is a prime example of process intensification, integrating two distillation columns into a single shell. tandfonline.comiise.ltd This configuration can lead to substantial reductions in both energy and capital costs, with savings reported to be up to 30-40% compared to conventional two-column arrangements for ternary mixtures. tandfonline.com A DWC is particularly advantageous for separating mixtures like BTX (benzene, toluene, and o-xylene). tandfonline.com
In a DWC, a vertical wall divides the column into a prefractionator and a main column section. tandfonline.com The feed is introduced into the prefractionator, and the components are separated into top, bottom, and side-stream products in a single unit. tandfonline.com Studies have shown that a DWC scheme for BTX separation is significantly more eco-efficient than conventional distillation, with one study reporting a 37.5% higher eco-efficiency. mdpi.com This was attributed to a 15.6% saving in energy consumption and a 30.3% reduction in water consumption. mdpi.com The use of DWCs represents a significant advancement in multicomponent mixture separation. mdpi.com
| Technology | Energy Savings | Capital Cost Reduction | Reference |
| Dividing Wall Column (DWC) | 30-40% | ~30% | tandfonline.comresearchgate.net |
| A table comparing the energy and capital cost savings of a Dividing Wall Column (DWC) to conventional distillation. |
Beyond DWCs, other methods are employed to enhance the energy efficiency of benzene-toluene distillation. Heat pump distillation, for instance, has been shown to achieve energy savings of up to 46% compared to conventional columns for a benzene-toluene system. epa.gov This technology works by upgrading the heat from the condenser and using it in the reboiler.
Another approach is the use of cyclic distillation, which involves the separate movement of liquid and vapor phases. aiche.org This technique can significantly increase column throughput and reduce energy requirements while improving separation performance. aiche.org Furthermore, internally heat-integrated distillation columns (HIDiC) represent a radical design that can yield energy savings of up to 70%. researchgate.net In a HIDiC, the rectifying section at a higher pressure acts as a heat source for the stripping section, which serves as a heat sink. researchgate.net
Driving force and pinch technology methods are also used to design more energy-efficient distillation column systems. core.ac.uk By analyzing the driving force diagram, the optimal distillation sequence that requires less energy can be identified. core.ac.uk One study showed an 8% reduction in energy consumption for a BTX separation by using the driving force method compared to a conventional shortcut design. core.ac.uk
While benzene and toluene form a nearly ideal mixture, the principles of enhancing separation through the introduction of other components, as seen in azeotropic and extractive distillation, are relevant in the broader context of aromatic separations. Azeotropic distillation involves adding a component to form a new, lower-boiling azeotrope. wikipedia.org For example, benzene has historically been used as an entrainer to dehydrate ethanol-water mixtures. wikipedia.org
Extractive distillation, on the other hand, uses a solvent to alter the relative volatilities of the components being separated. sci-hub.se While not strictly zeotropic distillation, these techniques highlight the integration of additional components to facilitate separation. In the separation of benzene and toluene from other hydrocarbons, extractive distillation with solvents like N-methylpyrrolidone (NMP) is a common industrial practice. cetjournal.itacs.org The integration of these principles into complex distillation sequences, including those with thermally coupled columns, can lead to significant energy savings. cetjournal.it
Extractive Distillation for Aromatic Separation
Extractive distillation is a widely utilized technology in the petrochemical industry for the separation of aromatic compounds, such as benzene and toluene, from non-aromatic hydrocarbons, particularly when their boiling points are close. petrosep.com This process is an enhancement of conventional distillation, where a solvent is introduced to alter the relative volatilities of the components in the mixture, thereby facilitating separation. petrosep.com The solvent, which is typically a high-boiling, non-volatile compound, is fed continuously near the top of the distillation column. petrosep.com It interacts differently with the aromatic and non-aromatic components in the liquid phase, increasing the volatility of the non-aromatics relative to the aromatics. petrosep.com Consequently, the non-aromatic hydrocarbons are distilled overhead, while the aromatics, mixed with the solvent, are collected from the bottom. petrosep.com
The selection of an appropriate solvent is critical to the efficiency and economic viability of the extractive distillation process. Key properties for a good solvent include high selectivity towards aromatics, high solvency (or capacity), a significant boiling point difference from the feed components, and thermal stability. cnr.itmsrjournal.com High selectivity ensures a more effective separation, while high solvency reduces the required solvent-to-feed ratio, leading to smaller equipment and lower capital costs. cnr.it However, a very high solvency can make it more difficult to recover the solvent from the aromatic product in the subsequent stripping stage. cnr.it
Commonly used industrial solvents for benzene and toluene separation include sulfolane (B150427), N-formylmorpholine (NFM), and N-methyl-2-pyrrolidone (NMP). petrosep.comnih.govirjet.net Sulfolane is noted for its high selectivity and thermal stability. msrjournal.com NFM is also a popular choice, often used to separate aromatics from reformates. petrosep.com Sometimes, co-solvents or solvent mixtures are employed to optimize both selectivity and solvency. For instance, a mixture of sulfolane and NMP has been shown to effectively extract benzene from reformate streams. irjet.net Research has also explored using methylsulfonylethane (MSE) as a cosolvent with sulfolane to improve the recovery of aromatics. nih.gov The process typically involves at least two main columns: the extractive distillation column and a solvent recovery (or stripper) column, where the pure aromatics are separated from the solvent, which is then recycled. petrosep.com Through this method, high-purity products can be achieved, with benzene and toluene recoveries often exceeding 99% and 97%, respectively. cnr.it
Table 1: Comparison of Solvents in Extractive Distillation for Aromatic Separation
| Solvent/Co-solvent System | Feedstock | Key Findings | Reference |
|---|---|---|---|
| N-formylmorpholine (NFM) | Benzene/Non-aromatics | Alters vapor pressure, facilitating the removal of paraffins and naphthenes. | petrosep.com |
| Sulfolane | Pyrolysis Gasoline | A single solvent struggles to achieve both high purity and high yield simultaneously. | nih.gov |
| Sulfolane (85 wt%) - MSE (15 wt%) | Pyrolysis Gasoline | Achieved 99.83% purity of mixed aromatics with a yield of 99.7%. | nih.gov |
| Sulfolane, NMP, water (co-solvent) | Aromatics/Non-aromatics | Co-solvents showed higher selectivity than NMP and higher dissolvability than sulfolane. | nih.govirjet.net |
| Diethylene glycol (DEG) | Catalytically Reformed Naphthas | Compared with sulfolane for yield and selectivity. | nih.gov |
| Dimethylformamide (DMF) | Hydrocarbon mixture | Used in a combined extractive and azeotropic distillation process with steam. | google.com |
Alternative Separation Methodologies
While extractive distillation is a mature and dominant technology, research continues into alternative separation processes that offer potential advantages in terms of energy consumption, capital cost, and environmental impact. These alternatives primarily include membrane-based and adsorption-based separation techniques.
Membrane separation is an emerging technology for aromatic/aliphatic separation that operates on the principle of selective permeation of components through a membrane barrier. petrosep.comnih.gov Pervaporation (PV) is a particularly promising membrane process where a liquid feed mixture is in contact with one side of a membrane, and the permeate is removed as a vapor from the other side, typically under vacuum. petrosep.com The separation is not governed by vapor-liquid equilibrium but by the differing rates of sorption and diffusion of the components through the membrane material. petrosep.com
For the separation of aromatics like benzene and toluene from non-aromatics, organophilic membranes are employed. petrosep.com These membranes preferentially allow the organic aromatic compounds to pass through while retaining the non-aromatic (aliphatic) components. petrosep.com Various materials have been investigated for this purpose:
Polymeric Membranes: Materials like polydimethylsiloxane (B3030410) (PDMS) and polyurethane have been studied for benzene/n-hexane separation. researchgate.netscielo.br Crosslinked copolyimide membranes have demonstrated good chemical resistance and high selectivity for aromatic/aliphatic separations due to reduced swelling effects. nih.gov However, a common challenge with polymeric membranes is swelling when exposed to organic liquids, which can negatively impact their separation performance. nih.govijcce.ac.ir
Zeolite Membranes: MFI-type zeolite membranes (e.g., silicalite-1) are inorganic membranes that offer high thermal and chemical stability, overcoming the swelling issues of polymeric membranes. ijcce.ac.ir They have been successfully used to separate benzene, toluene, and xylene (BTX) from water, with separation factors influenced by operating temperature and feed concentration. ijcce.ac.ir
Composite and Mixed Matrix Membranes (MMMs): These membranes combine the advantages of polymeric and inorganic materials. For example, carbon nanotubes have been incorporated into polyvinylidene fluoride (B91410) (PVDF) membranes to enhance the rejection of BTX from aqueous solutions. scirp.org The separation mechanism in such membranes is often related to size exclusion. scirp.org
The performance of membrane separation is evaluated by two main parameters: flux (the rate of permeation) and selectivity (the ratio of permeabilities of the components). A key challenge is to develop membranes that exhibit both high flux and high selectivity simultaneously. scielo.br
Table 2: Performance of Different Membrane Types in Aromatic Separation
| Membrane Type | Separation Application | Key Performance Characteristics | Reference |
|---|---|---|---|
| Crosslinked 6FDA-based copolyimide | Benzene / Cyclohexane (B81311) | High selectivity and chemical resistance, reduced swelling. | nih.gov |
| MFI Zeolite | BTX / Water | Separation factors decrease with increasing temperature; increase with feed concentration. | ijcce.ac.ir |
| Polyurethane (Polyester/MDI-based) | Benzene / n-Hexane | Permeate enriched in benzene; selectivity of 3.8-5.6. | scielo.br |
| Polydimethylsiloxane (PDMS) | Methanol (B129727) / Toluene | Better flux and selectivity for aromatic separation compared to LLDPE. | researchgate.net |
| Carbon Nanotubes/PVDF | BTX / Water | Rejection coefficients >90% for BTEX; separation based on molecular size. | scirp.org |
Adsorption utilizes porous solid materials (adsorbents) that selectively bind molecules to their surface. tandfonline.com In the context of benzene and toluene separation, this process can be applied to remove these aromatics from liquid or gas streams. The efficiency of adsorption depends on the properties of the adsorbent, such as surface area, pore size distribution, and surface chemistry, as well as operating conditions like temperature and pressure. researchgate.netnih.gov
A wide array of adsorbents has been investigated for benzene and toluene capture:
Activated Carbons: Due to their high surface area and porous structure, activated carbons are effective adsorbents. researchgate.net Materials derived from sources like coal-tar have shown exceptionally high adsorption capacities for benzene and toluene from industrial wastewater. csic.es Bio-based adsorbents, such as those derived from banana peels, have also been engineered to exhibit record-high capture values for volatile benzene and toluene. nih.gov
Zeolites: These are crystalline aluminosilicates with a uniform pore structure, allowing for size-selective separation. researchgate.net Zeolite 13X has been studied for the separation of benzene and toluene from BTX mixtures, where adsorption capacity is influenced by feed concentration. researchgate.net Modified zeolites, such as surfactant-modified ZSM-5, can exhibit increased hydrophobicity and enhanced adsorption capacity for BTEX compounds from aqueous solutions. tandfonline.com
Clay Minerals: Modified smectite clays, such as tetramethylammonium (B1211777) (TMA)-smectites, have demonstrated effective adsorption of benzene and toluene. cambridge.orgusgs.gov The presence of water can reduce adsorption capacity but increase shape-selectivity. cambridge.org
Metal-Organic Frameworks (MOFs) and Nanocomposites: Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8, are a class of MOFs that have been used as adsorbents. nih.govresearchgate.net Magnetic nanocomposites like Fe3O4@ZIF-8 have been developed to facilitate easy separation of the adsorbent after treatment, showing high removal efficiencies for benzene and toluene from wastewater. nih.govresearchgate.net
The adsorption process is typically conducted in batch or continuous (packed bed) systems. tandfonline.comresearchgate.net Once the adsorbent becomes saturated, it needs to be regenerated for reuse, which is commonly achieved by thermal or pressure swing processes. The choice of adsorbent and process configuration depends on the specific application, the concentration of the aromatics, and the required purity of the final product.
Table 3: Adsorption Capacities of Various Adsorbents for Benzene and Toluene
Environmental Transformations and Remediation Processes
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment procedures engineered for the removal of organic and inorganic contaminants from water and wastewater. These methods are particularly effective for treating pollutants like benzene (B151609) and toluene (B28343), which are known for their persistence and toxicity. The core principle of AOPs is the in-situ generation of highly reactive hydroxyl radicals (•OH). bioline.org.br These radicals are powerful oxidizing agents that can non-selectively degrade a broad spectrum of organic compounds, often leading to their complete mineralization into carbon dioxide and water. nih.govunl.edu
Photocatalytic Degradation in Aqueous and Gaseous Phases
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO2), and a light source (usually UV) to generate hydroxyl radicals. ut.ac.irut.ac.ir This process can be applied to both aqueous and gaseous phases to break down benzene and toluene. ut.ac.irtandfonline.com The fundamental mechanism involves the excitation of the photocatalyst by photons with energy equal to or greater than its bandgap energy. This creates electron-hole pairs, which then react with water and oxygen to produce the desired hydroxyl radicals. nih.govunl.edu
Heterogeneous photocatalysis, particularly using titanium dioxide (TiO2) as a catalyst, is a widely studied method for the degradation of benzene and toluene. nih.govtandfonline.com TiO2 is favored due to its chemical stability, cost-effectiveness, and non-toxicity. nih.gov The process occurs on the surface of the TiO2 particles, where adsorbed pollutant molecules are attacked by the generated hydroxyl radicals. nih.govunl.edu
In the gaseous phase, TiO2-based systems have demonstrated the ability to decompose benzene and toluene in air streams. tandfonline.com For instance, studies have shown that TiO2 coated on various supports can effectively degrade these volatile organic compounds (VOCs) under UV irradiation. tandfonline.com The efficiency of the degradation can be influenced by the type of reactor and the method of catalyst coating. tandfonline.com In aqueous solutions, TiO2 nanoparticles, sometimes supported on materials like activated carbon, have also proven effective in the photocatalytic degradation of benzene and toluene. ut.ac.irut.ac.ir The combination of TiO2 with activated carbon can enhance photocatalytic activity due to increased adsorption of the pollutants onto the catalyst surface. ut.ac.ir
Research has explored various forms of TiO2, including nanorods and composites, to improve degradation efficiency under different light conditions, including visible light. nih.govresearchgate.net For example, zinc oxide (ZnO) nanorods have been used for the visible light photocatalytic degradation of benzene, toluene, ethylbenzene (B125841), and xylene (BTEX) in aqueous solutions, with intermediates like phenol, benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid being identified. nih.gov
Table 1: Comparison of TiO2-based Photocatalysts for Benzene and Toluene Degradation
| Catalyst System | Phase | Key Findings | Reference |
|---|---|---|---|
| TiO2 film on glass reactor | Gaseous | Higher decomposition of benzene and toluene compared to sol-gel coated reactors. | tandfonline.com |
| TiO2/activated-carbon composites | Aqueous | Effective for the mineralization of benzene and toluene under UV irradiation. | ut.ac.ir |
| ZnO nanorods | Aqueous | Efficient degradation of BTEX under visible light, with over 80% degradation of individual components in 180 minutes. | nih.gov |
| PIL@TiO2/m-GO composites | Gaseous | Showed higher efficiency for benzene (91%) and toluene (83%) degradation compared to TiO2 alone. | mdpi.com |
Environmental factors, particularly humidity, play a significant role in the photocatalytic degradation of benzene and toluene, especially in the gaseous phase. The presence of water vapor is crucial for the generation of hydroxyl radicals, which are the primary oxidizing species. tandfonline.com However, the effect of humidity is complex and can be either beneficial or detrimental depending on its concentration.
Studies have shown that a certain level of humidity is necessary for the photocatalytic oxidation process. mdpi.com For instance, a relative humidity of around 5-6% was found to be adequate for the decomposition of benzene and toluene in one study. tandfonline.com Another study indicated that for benzene, removal and mineralization increased rapidly with a relative humidity between 0.1% and 10%, with the highest reaction rate achieved at 10% RH. ug.edu.gh
However, excessive humidity can have an inhibitory effect. High levels of water vapor can lead to competition between water molecules and pollutant molecules for active adsorption sites on the catalyst surface, thereby reducing the degradation efficiency. ug.edu.ghpreprints.org This competitive adsorption can hinder the access of benzene and toluene to the photocatalytic surface, slowing down the reaction rate. ug.edu.gh The optimal humidity level can also depend on the specific pollutant. For example, under UVA radiation, benzene removal was more effective at 50% humidity, while toluene removal was more effective at 25% humidity. mdpi.com
Table 2: Effect of Humidity on Photocatalytic Degradation of Benzene and Toluene
| Pollutant | Humidity Condition | Observed Effect | Reference |
|---|---|---|---|
| Benzene & Toluene | ~5-6% Relative Humidity | Adequate for decomposition in air streams. | tandfonline.com |
| Benzene | 10% Relative Humidity | Highest reaction rate achieved. | ug.edu.gh |
| Benzene | >10% Relative Humidity | Inhibitory effect on degradation. | ug.edu.gh |
| Toluene | 25% Humidity (UVA light) | Higher removal efficiency (92.65%) compared to 50% humidity (89.97%). | mdpi.com |
| Benzene | 50% Humidity (UVA light) | More effective removal compared to 25% humidity. | mdpi.com |
| BTEX | Increase from 2100 ppm to 2200 ppm humidity | Significant drop in conversion rates for all compounds. | ug.edu.gh |
A significant challenge in the practical application of photocatalysis for the degradation of benzene and toluene is the deactivation of the catalyst over time. nih.govunl.edu Deactivation refers to the loss of catalytic activity and/or selectivity. mdpi.com This phenomenon is often caused by the accumulation of intermediate byproducts on the catalyst surface, which block active sites and prevent the adsorption of reactant molecules and the penetration of light. nih.govmdpi.com
During the photocatalytic oxidation of toluene, intermediates such as benzaldehyde, benzoic acid, and cresols can be formed and strongly adsorbed onto the TiO2 surface, leading to catalyst deactivation. nih.govunl.edu Similarly, the photodegradation of benzene can also result in the deposition of carbonaceous species on the catalyst, reducing its effectiveness. mdpi.com Studies have shown that the photodegradation of benzene and toluene deposits more carbon on the TiO2 surface compared to the oxidation of cyclohexane (B81311) and cyclohexene, resulting in faster deactivation. mdpi.com
Regeneration of the deactivated catalyst is crucial for the long-term viability of the photocatalytic process. One common method for regeneration is through thermal treatment. By heating the catalyst in a clean airflow, the adsorbed intermediates can be oxidized and removed as carbon dioxide, thereby restoring the catalyst's activity. mdpi.com Another approach involves washing the catalyst with a basic solution, such as one containing potassium carbonate (K2CO3) or potassium fluoride (B91410) (KF), to neutralize acidic byproducts like benzoic acid that may have poisoned the surface. mdpi.com
Fenton and Photo-Fenton Processes
Studies have demonstrated the high efficiency of Fenton and photo-Fenton processes for the degradation of BTEX compounds. ascelibrary.org For example, at an acidic pH of 3.0, these processes were able to degrade more than 99% of BTEX within 15 minutes. ascelibrary.org The photo-Fenton process generally exhibits a higher degradation rate compared to the Fenton process alone. ascelibrary.org The efficiency of these processes can be influenced by factors such as pH, the concentrations of H2O2 and iron, and the presence of other ions in the water. bioline.org.brascelibrary.org For instance, an increase in pH can decrease the solubility of the iron catalyst, while the presence of certain cations and anions can inhibit the oxidation process. ascelibrary.org
Recent research has explored the use of nanoscale zero-valent iron (nZVI) as a source of catalytic ferrous iron, which has shown promise for the degradation of petroleum aromatic hydrocarbons. ascelibrary.orgconicet.gov.ar
Electrochemical Oxidation Processes
Electrochemical oxidation is an AOP that involves the degradation of organic pollutants at the surface of an anode through direct or indirect oxidation. In direct oxidation, the pollutants are destroyed directly at the anode. In indirect oxidation, reactive species such as hydroxyl radicals are electrochemically generated in the solution, which then degrade the pollutants. uclm.es This method has been investigated for the remediation of water and gas streams contaminated with benzene and toluene. uclm.esepa.gov
Different anode materials have been studied for their effectiveness in the electrochemical oxidation of benzene and toluene, including mixed metal oxides and boron-doped diamond (BDD) electrodes. uclm.es BDD anodes are known for their ability to achieve high mineralization rates. uclm.es The choice of solvent can also influence the reaction products. For example, the electrochemical oxidation of benzene and toluene in methanol (B129727) can lead to the formation of value-added products like anisole (B1667542) and methyl anisole, respectively. uclm.es
Recent advancements include the development of novel electrode materials, such as co-doped TiO2 nanotube-based anodes, which have shown enhanced electrocatalytic activity and stability for the removal of benzene and toluene from aqueous environments. nih.gov These modified electrodes can increase the density of active sites and suppress side reactions, leading to improved performance. nih.gov Furthermore, gas-solid interface electrochemical oxidation methods have been developed for the mineralization of gaseous benzene and toluene at ambient temperatures, offering a potential solution for indoor air purification. epa.gov
Oxidation by Hydroxyl Radicals
The reaction with hydroxyl radicals (•OH) is a primary pathway for the degradation of benzene and toluene in both atmospheric and aquatic environments. researchgate.netiaea.org This process is initiated by the electrophilic addition of the •OH radical to the aromatic ring, which is the dominant reaction channel at or below room temperature. iaea.org For toluene, H-atom abstraction from the methyl group also occurs, but to a lesser extent. nih.gov
The initial addition of the hydroxyl radical to the benzene ring forms a hydroxycyclohexadienyl radical. researchgate.net In the presence of oxygen, this intermediate can undergo several reactions, including the formation of phenol. researchgate.net Similarly, the reaction of hydroxyl radicals with toluene leads to the formation of cresols. nih.govoup.com
The rate at which benzene and toluene react with hydroxyl radicals is a critical factor in determining their environmental persistence. These rate constants have been determined using various techniques, such as flash photolysis-resonance fluorescence. acs.org At room temperature, the rate constant for the reaction of hydroxyl radicals with toluene is significantly higher than that for benzene, indicating a faster degradation rate for toluene under similar conditions. acs.org
| Compound | Rate Constant (k x 10¹² cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Benzene | 1.24 ± 0.12 acs.org |
| Toluene | 5.78 ± 0.58 acs.org |
At elevated temperatures, such as those found in combustion processes, the reaction mechanism shifts. The initial adduct can decompose back to the reactants, and hydrogen abstraction pathways become more significant. iaea.org For toluene, abstraction of a hydrogen atom from the methyl group becomes the predominant reaction at high temperatures. nih.gov
Bioremediation and Biological Degradation
Microorganisms play a crucial role in the natural attenuation and engineered bioremediation of benzene and toluene contamination in soil and groundwater. ethz.chcore.ac.uk These processes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. ethz.chnih.gov
Microbial Degradation Pathways
Under aerobic conditions, the initial step in the bacterial degradation of benzene and toluene involves the activation of the aromatic ring by oxygenase enzymes. core.ac.uk Monooxygenases and dioxygenases incorporate one or two atoms of molecular oxygen, respectively, into the aromatic ring. core.ac.uknih.gov This leads to the formation of key intermediates such as catechol from benzene and substituted catechols, like 3-methylcatechol, from toluene. ethz.chnih.gov These catechols then undergo ring cleavage by dioxygenases, leading to further degradation and eventual mineralization to carbon dioxide and water. ethz.ch Pseudomonas putida is a well-studied bacterium capable of aerobically degrading both benzene and toluene. core.ac.ukscielo.br
Anaerobic degradation of benzene and toluene is also a significant process, particularly in subsurface environments where oxygen is limited. ethz.ch A common central intermediate in the anaerobic metabolism of many aromatic compounds, including benzene and toluene, is benzoyl-CoA. ethz.ch For instance, the bacterium Dechloromonas strain RCB can anaerobically degrade both benzene and toluene, coupling their oxidation to the reduction of nitrate (B79036). nih.govresearchgate.net Some sulfate-reducing bacteria are also capable of degrading toluene. core.ac.uk
Fungal-Mediated Oxidation (e.g., Trametes versicolor)
White-rot fungi, such as Trametes versicolor, are known for their ability to degrade a wide range of persistent organic pollutants, including benzene and toluene. researchgate.netresearchgate.net This capability is largely due to their production of extracellular lignin-modifying enzymes (LMEs). ibe.edu.plwikipedia.org These enzymes, which include laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP), are not specific to lignin and can oxidize a variety of aromatic compounds. ibe.edu.plmdpi.com
The degradation of benzene and toluene by T. versicolor can occur through the action of these enzymes. researchgate.net For example, benzene can be hydroxylated to form phenol, which is then further hydroxylated to catechol. researchgate.net The fungus can also generate highly reactive hydroxyl radicals through a Fenton-like reaction, which can then oxidize these aromatic compounds. researchgate.netlidsen.com Studies have shown that T. versicolor can effectively remove benzene and toluene from liquid media, with the degradation rate being dependent on the initial concentration of the pollutant. researchgate.net The addition of compounds like veratryl alcohol can stimulate the enzymatic system, leading to faster degradation. researchgate.net
| Compound | Initial Concentration (mg/L) | Time for Complete Removal (hours) |
|---|---|---|
| Toluene | 50 | 4 researchgate.net |
| Toluene | 300 | 36 researchgate.net |
| Benzene | 50 | 4 researchgate.net |
| Benzene | 300 | 42 researchgate.net |
Atmospheric Chemistry and Fate
Once released into the atmosphere, benzene and toluene are subject to chemical transformations that determine their atmospheric lifetime and their contribution to air pollution phenomena such as ozone and secondary organic aerosol formation. nih.govsns.it
Oxidative Chemistry Initiated by Hydroxyl Radicals
The primary daytime loss process for benzene and toluene in the troposphere is their reaction with the hydroxyl radical (•OH). nih.govcopernicus.org As discussed previously, this reaction is primarily initiated by the addition of •OH to the aromatic ring. copernicus.orgresearchgate.net This initial step leads to the formation of a methylhydroxycyclohexadienyl radical in the case of toluene. nih.gov
The subsequent reactions of these adducts are complex and can proceed via several pathways. One important pathway involves the reaction with molecular oxygen (O₂), which can lead to the formation of phenolic compounds (cresol from toluene) or organic peroxy radicals (RO₂). nih.govcopernicus.org The formation of cresols is now considered a more dominant pathway for toluene oxidation than previously thought. nih.gov These phenolic products are themselves reactive and can be further oxidized by •OH radicals at a much faster rate than their parent aromatic compounds. copernicus.org
Formation of Secondary Organic Aerosols
The atmospheric oxidation of benzene and toluene is a significant source of secondary organic aerosols (SOA), which are microscopic particles formed in the atmosphere from the condensation of low-volatility products of volatile organic compound (VOC) oxidation. epa.govcaltech.edu The formation of SOA from these aromatic compounds is highly dependent on the chemical conditions of the atmosphere, particularly the concentration of nitrogen oxides (NOx). epa.govcopernicus.org
Under low-NOx conditions, the peroxy radicals (RO₂) formed during oxidation primarily react with the hydroperoxyl radical (HO₂), leading to the formation of products that can efficiently partition to the aerosol phase. epa.govcopernicus.org Conversely, under high-NOx conditions, RO₂ radicals react with nitric oxide (NO), leading to different reaction pathways and generally lower SOA yields. epa.govcopernicus.org Experimental studies have shown that the SOA yields from benzene and toluene are substantially higher under low-NOx conditions compared to high-NOx conditions. epa.govcaltech.educopernicus.org
| Compound | SOA Yield (%) |
|---|---|
| Benzene | 37 epa.govcopernicus.org |
| Toluene | 30 epa.govcopernicus.org |
The oxidation products that contribute to SOA formation include a variety of highly oxygenated molecules (HOMs), which are formed through complex multi-step oxidation processes. copernicus.orgcopernicus.org These low-volatility compounds are key to understanding the growth of atmospheric aerosol particles.
Development of Atmospheric Chemistry Mechanisms for BTX
The atmospheric oxidation of benzene, toluene, and xylenes (B1142099) (collectively known as BTX) is a complex process that significantly contributes to the formation of ground-level ozone and secondary organic aerosols (SOA). whiterose.ac.ukcopernicus.orgjmaterenvironsci.comscirp.org To understand and predict the impact of these aromatic compounds on air quality, scientists develop detailed chemical mechanisms for use in atmospheric models.
The development of these mechanisms has evolved over time, driven by the need to balance chemical accuracy with computational efficiency. Early efforts resulted in highly explicit mechanisms like the Master Chemical Mechanism (MCM). copernicus.orgcopernicus.org The MCM provides a near-complete description of the atmospheric degradation of BTX, involving thousands of individual reactions and chemical species. whiterose.ac.ukcopernicus.org While invaluable for research, the sheer complexity and computational demand of the MCM make it impractical for direct use in three-dimensional (3-D) air quality models. whiterose.ac.ukcopernicus.orgnih.gov
This limitation spurred the creation of a range of simplified or "lumped" mechanisms designed for implementation in regional and global atmospheric models. copernicus.orgnih.gov These models aim to capture the essential features of BTX chemistry with a much smaller set of reactions and species. whiterose.ac.ukcopernicus.orgmdpi.com Examples of such mechanisms include the Regional Atmospheric Chemistry Mechanism (RACM) and the SAPRC mechanism. copernicus.orgnih.gov More recent developments, like the GEOS-Chem version 13 (GC13) mechanism, incorporate the latest laboratory and theoretical findings to improve accuracy while maintaining a compact form. whiterose.ac.ukcopernicus.org
The core of these mechanisms revolves around the initial reactions of BTX compounds in the troposphere. The primary daytime oxidant responsible for initiating their degradation is the hydroxyl radical (OH), often called the "detergent of the atmosphere". whiterose.ac.ukniwa.co.nzharvard.eduwikipedia.orgleeds.ac.uk Reactions with nitrate radicals (NO3) are significantly slower and less important for BTX oxidation. whiterose.ac.ukcopernicus.org
The oxidation by OH proceeds via two main pathways:
OH addition to the aromatic ring: This is a major pathway for all three compounds (benzene, toluene, and xylene). It leads to the formation of an OH-adduct, which then reacts with molecular oxygen (O2). whiterose.ac.uk
Hydrogen abstraction from an alkyl substituent: This pathway is only available for toluene and xylenes. The OH radical abstracts a hydrogen atom from the methyl group(s) attached to the ring. whiterose.ac.uk
These initial steps trigger a cascade of complex reactions. The subsequent chemistry involves radical cycling and leads to the formation of a variety of first-generation and later-generation products. whiterose.ac.ukcopernicus.org Key products identified and represented in these mechanisms include phenols (phenol, cresol), carbonyls (benzaldehyde), and various ring-opening products like dicarbonyls (glyoxal, methylglyoxal). copernicus.orgcopernicus.org These products can either undergo further oxidation, photolysis, or contribute to the formation of SOA. copernicus.orgjmaterenvironsci.com The oxidation of BTX in the presence of nitrogen oxides (NOx) also efficiently produces peroxyacyl nitrates (PANs), which act as reservoirs for NOx and can influence ozone production on a larger scale. copernicus.org
Differences between various simplified mechanisms often arise from how they represent the branching of reaction pathways and the yields of key products. whiterose.ac.ukcopernicus.org For instance, the GEOS-Chem mechanism (GC13) was developed to include updated knowledge on phenoxy-phenylperoxy radical cycling and the chemistry of later-generation products, aiming for better agreement with laboratory data. whiterose.ac.ukcopernicus.org The continuous development of these mechanisms is crucial for improving the accuracy of air quality models and our ability to forecast the environmental impacts of BTX emissions. nih.govmdpi.com
Research Findings
| Compound | Atmospheric Lifetime |
|---|---|
| Benzene | 9.6 days |
| Toluene | 2.1 days |
| Xylene | 16 hours |
Data assumes an OH concentration of 1x106 molecules cm-3 at 298 K. whiterose.ac.uk
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds like benzene (B151609) and toluene (B28343). uci.edumdpi.com This method is particularly valuable for analyzing complex mixtures, such as finished gasolines, where numerous components are present. scioninstruments.comgcms.cz The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated based on the components' differing affinities for a stationary phase within a capillary column. mdpi.comresearchgate.net As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that acts as a molecular fingerprint. uci.edumdpi.com
The American Society for Testing and Materials (ASTM) has established a standard method, D5769, for the determination of benzene, toluene, and total aromatics in finished gasolines using GC-MS. scioninstruments.comgcms.cz This method is effective even for gasolines containing oxygenates like alcohols and ethers. scioninstruments.com To ensure accuracy, a multi-point calibration with at least five levels is typically employed, often using deuterated hydrocarbons such as benzene-d6 (B120219) and toluene-d8 (B116792) as internal standards. scioninstruments.com The method has been validated for concentration ranges of 0.1 to 4.0 volume percent for benzene and 1 to 13 volume percent for toluene. scioninstruments.com
In GC-MS analysis of benzene and toluene, specific ions are often monitored to enhance selectivity and sensitivity. For instance, the molecular ions for benzene (m/z 78) and toluene (m/z 92) are characteristic and can be used for selected ion monitoring (SIM), which helps to distinguish these compounds from a complex matrix. uci.edupdx.edu This is particularly useful as the total ion chromatogram (TIC) can be complex due to the fragmentation of other co-eluting hydrocarbons. pdx.edu
Recent advancements in GC-MS technology, such as the use of time-of-flight mass spectrometry (TOFMS), have enabled faster analysis times. Fast GC techniques, combined with high-speed spectral acquisition (up to 500 spectra/second), can significantly reduce analysis times from around 30 minutes to as little as 3 minutes without compromising data quality. gcms.cz
Interactive Data Table: GC-MS Parameters for Benzene and Toluene Analysis
| Parameter | Value/Description | Source(s) |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.comscioninstruments.comgcms.cz |
| Standard Method | ASTM D5769 | scioninstruments.comgcms.cz |
| Internal Standards | Benzene-d6, Toluene-d8, Ethylbenzene-d10, Naphthalene-d8 | scioninstruments.com |
| Calibration | Multipoint (at least five levels) | scioninstruments.com |
| Monitored Ions (m/z) | 78 (Benzene), 92 (Toluene) | uci.edupdx.edu |
| Concentration Range (Benzene) | 0.1 to 4.0 vol% | scioninstruments.com |
| Concentration Range (Toluene) | 1 to 13 vol% | scioninstruments.com |
Spectroscopic Methods
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of benzene and toluene by probing their molecular vibrations. acenet.edu When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes, creating a unique spectral fingerprint. acenet.eduresearchgate.net
Benzene exhibits characteristic absorption bands that reflect its high degree of symmetry. acenet.edu Key features in the IR spectrum of benzene include:
C-H stretching vibrations: Occurring in the 3000-3100 cm⁻¹ region. acenet.edu
C=C stretching vibrations (ring modes): Observed between 1400-1500 cm⁻¹. acenet.edu Aromatic rings typically show a characteristic C–H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range. libretexts.orgopenstax.org Often, two intense bands appear around 1500 cm⁻¹ and 1600 cm⁻¹. libretexts.orgopenstax.org
Overtone and combination bands: A series of weak absorptions can be found between 1660 and 2000 cm⁻¹. libretexts.orgopenstax.org A notable combination band at 1940 cm⁻¹ is a hallmark of the benzene IR spectrum. acenet.edu
Out-of-plane (oop) C-H bending: Strong absorptions in the 690 to 900 cm⁻¹ range are also characteristic. libretexts.orgopenstax.org
Toluene , as a monosubstituted benzene, shows a more complex IR spectrum due to the presence of the methyl group. acenet.eduspectroscopyonline.com The key differences and additional features in the toluene spectrum include:
C-H stretching: Toluene exhibits C-H stretching peaks both above and below 3000 cm⁻¹, corresponding to the unsaturated carbons of the benzene ring and the saturated carbon of the methyl group, respectively. spectroscopyonline.com The aromatic C-H stretches are noted at 3099, 3068, and 3032 cm⁻¹, while an alkyl C-H stretch is seen around 2925 cm⁻¹. orgchemboulder.com
Ring Modes: Toluene's ring modes appear at approximately 1604 and 1495 cm⁻¹. spectroscopyonline.com
C-H wagging: The position of the C-H wagging peak is sensitive to the substitution pattern. For monosubstituted benzenes like toluene, this intense band falls between 770 and 710 cm⁻¹. spectroscopyonline.com In the spectrum of toluene, a very intense C-H wag is observed at 728 cm⁻¹. spectroscopyonline.comorgchemboulder.com
The substitution of a methyl group onto the benzene ring leads to the appearance of new absorption bands for the methyl C-H stretches and causes shifts in the frequency and intensity of the existing C-H stretching bands of the ring. acenet.edu
Interactive Data Table: Characteristic IR Absorption Bands for Benzene and Toluene (in cm⁻¹)
| Vibrational Mode | Benzene | Toluene | Source(s) |
| Aromatic C-H Stretch | 3000-3100 | 3099, 3068, 3032 | acenet.eduorgchemboulder.com |
| Alkyl C-H Stretch | N/A | ~2925 | spectroscopyonline.comorgchemboulder.com |
| C=C Ring Stretch | 1400-1500 | 1604, 1495 | acenet.eduspectroscopyonline.com |
| Overtone/Combination Bands | 1940 | 2000-1665 | acenet.eduorgchemboulder.com |
| C-H Out-of-Plane Wag | 690-710 | 728 (770-710) | libretexts.orgopenstax.orgspectroscopyonline.com |
UV/Vis Spectroscopy and Vibronic Coupling
Ultraviolet-Visible (UV/Vis) spectroscopy is a technique used to study electronic transitions within molecules. Aromatic compounds like benzene and toluene are readily detectable by UV spectroscopy due to their conjugated π electron systems. libretexts.orgopenstax.org
Benzene in the gas phase or in non-polar solvents displays a characteristic UV absorption spectrum with three main bands. spcmc.ac.in
A very intense primary band around 184 nm. libretexts.orgspcmc.ac.in
A second primary band at approximately 202-204 nm. libretexts.orguomustansiriyah.edu.iq
A less intense secondary band with fine structure between 255 and 275 nm. libretexts.orguomustansiriyah.edu.iq The band at 255 nm is due to a π to π* transition and is sensitive to the solvent's polarity. uomustansiriyah.edu.iq
The S₁ ← S₀ (ùB₂ᵤ ← X̃¹A₁₉) transition in benzene is formally forbidden by symmetry but becomes allowed through vibronic coupling with the higher, optically allowed C̃¹E₁ᵤ state. nih.gov
Toluene shows a UV spectrum similar to that of benzene, but the absorption bands are shifted to longer wavelengths (a bathochromic shift). For example, the secondary band (λ_max) of toluene is observed at 261 nm, compared to 255 nm for benzene. uomustansiriyah.edu.iq This shift is attributed to hyperconjugation between the methyl group and the π system of the aromatic ring. uomustansiriyah.edu.iq
Vibronic coupling plays a crucial role in the electronic spectra of both benzene and toluene. nih.govacs.org This phenomenon, where electronic and vibrational motions are coupled, breaks the Born-Oppenheimer approximation and allows for transitions that would otherwise be forbidden. nih.gov In monosubstituted benzenes like toluene, while the S₁ ← S₀ transition becomes formally allowed due to the reduced C₂ᵥ symmetry, it remains weak, suggesting a "memory" of the D₆ₕ symmetry of benzene and the vibronic nature of the transition. nih.gov Computational studies using methods like multireference configuration interaction (MRCI) and extended multi-state complete active space second-order perturbation theory (XMS-CASPT2) have been employed to investigate these effects. acs.orgresearchgate.net A simple pseudo-diabatization approach can be used to approximate the effects of vibronic coupling and achieve more accurate oscillator strengths that better agree with experimental data. acs.orgresearchgate.net
Aqueous solutions of benzene and toluene can also be analyzed by UV-VIS spectrophotometry, with strong absorbance observed in the 200-220 nm wavelength range. psu.eduresearchgate.net However, because their absorption maxima occur in overlapping ranges, determining the concentration of each component in a mixture can be challenging. psu.edu
Interactive Data Table: UV/Vis Absorption Maxima (λ_max) for Benzene and Toluene
| Compound | Primary Band 1 (nm) | Primary Band 2 (nm) | Secondary Band (nm) | Source(s) |
| Benzene | 184 | 202-204 | 255 | libretexts.orgspcmc.ac.inuomustansiriyah.edu.iq |
| Toluene | 206.5 | - | 261 | spcmc.ac.inuomustansiriyah.edu.iq |
Femtosecond Time-Resolved CARS Spectroscopy
Femtosecond time-resolved Coherent Anti-Stokes Raman Scattering (CARS) is a sophisticated nonlinear spectroscopic technique used to investigate the internal dynamics of molecules on ultrafast timescales. acs.orgresearchgate.net This method has been applied to study benzene, toluene, and their binary mixtures in the gas phase. acs.orgacs.org
In these experiments, femtosecond laser pulses are used to excite and monitor the evolution of vibrational coherences. acs.org For benzene , a two-pulse excitation process typically prepares the molecule in a single vibrational state. acs.orgacs.org The resulting CARS signal does not show oscillatory patterns and decays over several picoseconds due to the dephasing of the initially populated rotational levels. acs.orgacs.org
In contrast, for toluene , the same excitation process creates a coherent superposition of vibrational states, resulting in a vibrational wave packet. acs.orgacs.org This leads to oscillatory patterns in the time-resolved CARS signal that reflect the vibrational periods of the system. acs.orgacs.org Similar to benzene, the signal decays on a picosecond timescale due to rotational dephasing. acs.org
When a binary mixture of benzene and toluene is analyzed, the CARS signal exhibits a strong oscillation corresponding to a beat between a vibrational mode excited in benzene and another in toluene. acs.orgacs.org For instance, in a mixture of 80% benzene and 20% toluene, a Fourier analysis of the signal reveals the vibrational frequencies of toluene plus a frequency corresponding to the energy difference between the most strongly excited modes in benzene and toluene. acs.org Quantum calculations are used to analyze these results, confirming that the rotational degrees of freedom are responsible for the signal decay in all cases. acs.orgacs.org
Catalyst Characterization Techniques
The catalytic conversion of benzene and toluene, particularly in processes like toluene methylation to produce p-xylene (B151628), relies heavily on the properties of the catalyst. mdpi.comgoogle.com A variety of techniques are employed to characterize these catalysts to understand and optimize their performance.
Commonly used catalysts for these reactions are zeolites, such as ZSM-5, which can be modified to enhance selectivity. mdpi.comgoogle.com The key to producing high yields of p-xylene is to deactivate acidic sites on the external surface of the catalyst and narrow the pore openings, which increases diffusional resistance for the larger o- and m-xylene (B151644) isomers. mdpi.com
A range of characterization techniques are utilized to analyze these catalysts:
X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the catalyst. mdpi.comrsc.orgmdpi.com In situ XRD can monitor structural changes under reaction conditions. mdpi.com
Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the catalyst. mdpi.com
Nitrogen Adsorption-Desorption (BET analysis): Measures the surface area, pore volume, and pore size distribution of the catalyst material. aip.org
Temperature Programmed Desorption (TPD): Ammonia (B1221849) TPD (NH₃-TPD) is used to quantify the number and strength of acid sites on the catalyst surface, which is crucial for reactions like toluene methylation. mdpi.com
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states of elements on the catalyst surface, which is useful for studying the active species, such as Pd in oxidation catalysts. mdpi.commdpi.com
Raman Spectroscopy and Electron Paramagnetic Resonance (EPR): These techniques can be used to characterize features like oxygen vacancies in metal oxide catalysts, which can be critical for catalytic activity. mdpi.com
Hydrogen-Temperature Programmed Reduction (H₂-TPR): Measures the reducibility of metal species in the catalyst, providing insight into the mobility of oxygen species and redox properties, which are important for oxidation reactions. mdpi.com
Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups on the catalyst surface and to study the adsorption of probe molecules to characterize acid sites. rsc.orgaip.org
Thermogravimetric Analysis (TGA): Used to study the thermal stability of the catalyst and to analyze coke deposition on spent catalysts. mdpi.comaip.org
Solid-State Nuclear Magnetic Resonance (NMR): Techniques like Magic Angle Spinning (MAS) NMR can be used to analyze the structure of spent catalysts, for example, to detect dealumination of zeolites. google.com
These characterization methods provide a comprehensive understanding of the catalyst's physical and chemical properties, which can be correlated with its catalytic activity, selectivity, and stability in reactions involving benzene and toluene. mdpi.commdpi.com
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the structural properties of solid catalysts. By analyzing the diffraction pattern of X-rays scattered by the catalyst's atomic lattice, researchers can determine crystal structure, phase purity, crystallite size, and lattice strain.
In the context of benzene and toluene reactions, such as the alkylation of benzene with methanol (B129727) or the disproportionation of toluene, zeolites are commonly used as catalysts. XRD is crucial for confirming the structural integrity of the zeolite framework (e.g., ZSM-5, MCM-22) before and after modification or reaction. For instance, the introduction of metals to create bifunctional catalysts can be monitored by XRD to identify the crystalline phases of the metal oxides.
Key findings from XRD analysis in this field include:
Phase Identification: Confirming the synthesis of the desired zeolite structure (e.g., MFI for ZSM-5) and the absence of amorphous or other crystalline impurities.
Crystallinity Assessment: Modifications to catalysts, such as metal impregnation or acid treatment, can affect their crystallinity. XRD patterns are used to quantify these changes, as a loss in crystallinity can correlate with a decrease in catalytic activity.
Crystallite Size Calculation: The Scherrer equation can be applied to the broadening of XRD peaks to estimate the size of the crystalline domains. This is particularly important for supported metal catalysts, where the size of the metal crystallites can influence the reaction pathway.
Interactive Data Table: XRD Data for a Modified ZSM-5 Catalyst
Below is a table showing typical XRD data for a parent H-ZSM-5 zeolite catalyst and a modified version (e.g., metal-impregnated). The data illustrates how XRD can reveal changes in the catalyst's structure.
| Characteristic | H-ZSM-5 (Parent) | Modified ZSM-5 | Interpretation |
| Main Diffraction Peaks (2θ) | 7.9°, 8.8°, 23.1°, 23.9°, 24.4° | 7.9°, 8.8°, 23.1°, 23.9°, 24.4° | The characteristic peaks of the MFI structure are present in both samples, confirming the zeolite framework is maintained after modification. |
| Relative Crystallinity (%) | 100 | 95 | A slight decrease in crystallinity is observed, which could be due to the modification process partially disrupting the zeolite lattice. |
| Additional Peaks (2θ) | None | 36.5°, 42.4°, 61.5° | New peaks corresponding to a metal oxide phase (e.g., ZnO) appear, confirming successful impregnation. |
Nitrogen Adsorption-Desorption Isotherm (BET Surface Area)
The Brunauer-Emmett-Teller (BET) method, based on nitrogen adsorption-desorption isotherms, is a standard procedure for determining the specific surface area of porous materials. This analysis also provides information about pore volume and pore size distribution, which are critical parameters for catalysts, as they govern the access of reactants to active sites.
For catalysts used in benzene and toluene processing, the textural properties are paramount. A high surface area generally promotes higher reaction rates. The pore structure determines the diffusion of reactants and products, influencing the selectivity of the reaction. For example, in shape-selective catalysis using zeolites, the pore dimensions are designed to accommodate certain molecules while excluding others.
Research findings from N2 adsorption-desorption studies on these catalysts often reveal:
Surface Area Changes: Catalyst modifications, such as the introduction of a second metal or the variation of synthesis parameters, can significantly alter the BET surface area.
Pore Volume and Size Distribution: The isotherms can distinguish between microporous, mesoporous, and macroporous materials. For instance, zeolites typically exhibit a Type I isotherm, characteristic of microporous solids. The formation of mesopores can be identified by a hysteresis loop in the isotherm, which can be beneficial for reducing diffusion limitations.
Effect of Coking: After being used in reaction, catalysts often suffer from deactivation due to the deposition of carbonaceous species ("coke"). BET analysis can quantify the extent of pore blocking by showing a marked decrease in surface area and pore volume.
Interactive Data Table: Textural Properties of a Catalyst Before and After Reaction
This table presents typical data from N2 adsorption-desorption analysis for a zeolite catalyst, illustrating the impact of a catalytic reaction on its textural properties.
| Parameter | Fresh Catalyst | Used Catalyst | Interpretation |
| BET Surface Area (m²/g) | 410 | 180 | The significant decrease in surface area indicates pore blockage, likely due to coke deposition during the reaction. |
| Micropore Volume (cm³/g) | 0.18 | 0.07 | The reduction in micropore volume confirms that the coke is primarily located within the catalytically active micropores. |
| Total Pore Volume (cm³/g) | 0.25 | 0.15 | The overall pore volume is also reduced, affecting the diffusion of reactants and products. |
| Isotherm Type | Type I | Type I (with reduced uptake) | Both samples show a Type I isotherm, characteristic of microporous materials, but the nitrogen uptake is much lower for the used catalyst. |
Temperature-Programmed Reduction (H₂-TPR)
Temperature-Programmed Reduction (H₂-TPR) is used to characterize the reducibility of metal oxide species present in a catalyst. The catalyst is heated in a flowing mixture of hydrogen and an inert gas, and the consumption of hydrogen is monitored as a function of temperature. The resulting profile provides information about the nature of the metal species, their interaction with the support, and their oxidation states.
This technique is particularly relevant for bifunctional or metal-supported catalysts used in reactions like toluene hydrogenation or alkylation where a reducible metal component is present. The reduction temperature is indicative of the strength of the metal-support interaction.
Key insights from H₂-TPR studies include:
Identification of Metal Oxides: Different metal oxides are reduced at characteristic temperatures. For example, CuO is typically reduced at lower temperatures than ZnO or Fe₂O₃.
Metal-Support Interaction: A stronger interaction between the metal oxide and the support material (e.g., a zeolite or alumina) will shift the reduction peak to a higher temperature.
Dispersion of Metal Species: Highly dispersed metal oxide particles, which have a larger contact area with the support, also tend to be reduced at higher temperatures compared to bulk oxides.
Interactive Data Table: H₂-TPR Results for Different Metal-Supported Catalysts
The table below compares H₂-TPR data for two different metal oxides supported on a zeolite, illustrating how the technique can differentiate between metal species and their interactions with the support.
| Catalyst | Low-Temperature Peak (°C) | High-Temperature Peak (°C) | Interpretation |
| Ni/ZSM-5 | ~350 | ~450 | The lower temperature peak can be attributed to the reduction of NiO species with a weaker interaction with the support, while the higher temperature peak corresponds to NiO species with a stronger interaction, possibly located in the zeolite channels. |
| Fe/ZSM-5 | ~400 | ~650 | Iron oxides typically reduce at higher temperatures than nickel oxides. The broadness and multiple peaks suggest the presence of different iron oxide phases (e.g., Fe₂O₃, Fe₃O₄) and varying degrees of interaction with the ZSM-5 support. |
Temperature-Programmed Desorption (NH₃-TPD)
Temperature-Programmed Desorption of ammonia (NH₃-TPD) is a widely used technique to characterize the acidity of solid catalysts. The catalyst is first saturated with ammonia, a basic probe molecule. Then, the temperature is increased linearly, and the amount of desorbed ammonia is measured. The temperature at which ammonia desorbs correlates with the strength of the acid sites, while the total amount of desorbed ammonia corresponds to the total number of acid sites.
Acidity is a critical parameter for many catalytic reactions involving benzene and toluene, such as alkylation, disproportionation, and isomerization, which are catalyzed by acid sites. The distribution of acid strength (weak, medium, strong) can determine the catalytic performance and product selectivity.
NH₃-TPD analyses of these catalysts typically provide the following information:
Quantification of Acid Sites: The total area under the TPD curve is integrated to calculate the total acid site density, usually expressed in mmol/g of catalyst.
Acid Strength Distribution: The desorption profile often shows multiple peaks. Low-temperature peaks (e.g., 150-300°C) are associated with weak acid sites, while high-temperature peaks (e.g., >350°C) correspond to strong acid sites.
Influence of Modifications: The introduction of metals or other modifiers can alter the acidity of a catalyst. For instance, some metals can neutralize Brønsted acid sites, leading to a decrease in the high-temperature peak area.
Interactive Data Table: NH₃-TPD Data for Parent and Modified Zeolites
This table shows representative NH₃-TPD data for a parent zeolite and a modified version, highlighting the changes in acidic properties.
| Catalyst | Peak 1 Temp (°C) | Peak 2 Temp (°C) | Total Acidity (mmol/g) | Interpretation |
| H-ZSM-5 | ~220 | ~410 | 1.15 | The profile shows two distinct peaks, corresponding to weak and strong acid sites, respectively. This is characteristic of H-ZSM-5. |
| Mg/H-ZSM-5 | ~210 | ~390 | 0.85 | The addition of magnesium leads to a decrease in the area of the high-temperature peak and a slight shift to lower temperatures, indicating a reduction in the number and strength of the strong acid sites. The total acidity is also reduced. |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic states of the elements within the top few nanometers of a catalyst's surface. This is particularly valuable because catalysis is a surface phenomenon.
In the study of catalysts for benzene and toluene reactions, XPS is used to:
Determine Surface Elemental Composition: XPS can quantify the atomic concentration of elements on the catalyst surface, which can be different from the bulk composition determined by other methods. This is crucial for understanding the surface enrichment of active species.
Identify Oxidation States: The binding energy of a core-level electron is sensitive to the chemical environment and oxidation state of the atom. For example, XPS can distinguish between different oxidation states of a metal (e.g., Cr³⁺ vs. Cr⁶⁺) on the catalyst surface.
Monitor Changes in Chemical State: XPS can be used to analyze catalysts before and after reaction to understand how the active species may have changed. For example, it can provide evidence for the reduction or oxidation of a metal component during the catalytic cycle.
Interactive Data Table: XPS Binding Energy Data for a Supported Metal Catalyst
The following table presents typical XPS binding energy data for a supported chromium catalyst, illustrating how the technique can identify the chemical states of the active metal.
| Element/Orbital | Binding Energy (eV) - Fresh Catalyst | Binding Energy (eV) - Used Catalyst | Interpretation |
| Cr 2p₃/₂ | 577.5 | 576.3 | The initial binding energy is characteristic of Cr³⁺ in Cr₂O₃. After reaction, a shift to a lower binding energy is observed, suggesting a partial reduction of the chromium species during the catalytic process. |
| O 1s | 531.5 | 531.8 | The O 1s peak corresponds to the oxygen in the zeolite framework (Si-O-Al) and the metal oxide. A slight shift may indicate changes in the surface oxygen species. |
| Si 2p | 103.4 | 103.4 | The Si 2p binding energy, corresponding to the silica (B1680970) framework of the zeolite support, remains unchanged, indicating the stability of the support material. |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal lattice modes of a material. It is complementary to infrared spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations.
For catalysts used in benzene and toluene conversion, Raman spectroscopy can be used to:
Characterize Supported Metal Oxides: It can identify the specific phases of metal oxides present on the catalyst support, especially for highly dispersed species that may be difficult to detect with XRD.
Study Carbonaceous Deposits (Coke): Raman spectroscopy is highly effective for characterizing the nature of coke formed on catalysts during hydrocarbon reactions. The "D" band (~1350 cm⁻¹) is associated with disordered graphitic structures, while the "G" band (~1580 cm⁻¹) corresponds to graphitic carbon. The ratio of these bands (I_D/I_G) can provide insights into the degree of graphitization of the coke.
In-situ and Operando Studies: Raman spectroscopy can be used under reaction conditions to monitor the state of the catalyst and the adsorbed species in real-time, providing valuable mechanistic information.
Interactive Data Table: Raman Bands for a Coked Zeolite Catalyst
This table provides an example of Raman data obtained from a catalyst after being used in a toluene reaction, focusing on the characterization of the coke deposits.
| Raman Band | Wavenumber (cm⁻¹) | Assignment | Interpretation |
| D Band | ~1350 | A₁g mode of disordered graphite (B72142) or amorphous carbon | The presence of this band confirms the formation of disordered carbonaceous deposits (coke) on the catalyst surface. |
| G Band | ~1580 | E₂g mode of graphitic carbon | This band indicates the presence of more structured, graphitic-like coke. |
| I_D/I_G Ratio | 1.2 | Ratio of D band intensity to G band intensity | A higher I_D/I_G ratio suggests a lower degree of graphitization and a more amorphous nature of the coke, which can be related to the reaction conditions and the nature of the catalyst's acid sites. |
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is highly sensitive and can provide detailed information about the local environment of paramagnetic centers.
In the context of catalysis for benzene and toluene reactions, EPR is used to study:
Paramagnetic Metal Ions: It can characterize the coordination environment, oxidation state, and distribution of paramagnetic transition metal ions (e.g., Fe³⁺, Cu²⁺, V⁴⁺) that act as active sites in the catalyst.
Radical Species: EPR can detect and identify radical intermediates formed during the catalytic reaction, offering direct insight into the reaction mechanism.
Defect Sites: It can be used to study defect sites within the catalyst structure, such as framework defects in zeolites or oxygen vacancies in metal oxides, which can also be catalytically active.
Coke Characterization: The carbonaceous deposits formed on catalysts often contain stable radical species, which produce a characteristic EPR signal. The intensity and shape of this signal can provide information about the concentration and nature of the coke.
Interactive Data Table: EPR Signal Characteristics for Different Species on a Catalyst
This table summarizes typical EPR signals that might be observed when studying catalysts for benzene and toluene conversion.
| Paramagnetic Species | g-factor | Signal Characteristics | Interpretation |
| Isolated Fe³⁺ in Zeolite | g ≈ 4.3 | Sharp, symmetric signal | This signal is characteristic of Fe³⁺ ions in a highly distorted, rhombic coordination environment, often corresponding to framework-substituted iron in zeolites. |
| Extra-framework Fe³⁺ clusters | g ≈ 2.0 | Broad signal | A broad signal around g=2.0 suggests the presence of interacting Fe³⁺ ions in extra-framework oxide or hydroxide (B78521) clusters. |
| Carbonaceous Deposits (Coke) | g ≈ 2.003 | Sharp, symmetric signal with a narrow linewidth | This signal is indicative of delocalized π-electrons in polycyclic aromatic hydrocarbons, which are components of coke. The signal intensity correlates with the amount of coke. |
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
The technique works by directing an infrared beam onto a powdered sample. The radiation diffusely scatters through the sample, and the detector collects the reflected light. The resulting spectrum reveals the vibrational modes of the molecules on the catalyst surface, allowing for the identification of adsorbed species and reaction intermediates. nsf.gov
Research Findings from In Situ DRIFTS Studies
In situ DRIFTS studies have been instrumental in elucidating the mechanisms of toluene oxidation over various catalysts, such as those based on metal oxides (e.g., CeO₂, TiO₂, MnO₂) and zeolites. bohrium.comunibo.itmdpi.com These investigations monitor the evolution of surface species as a function of temperature and reaction time, providing a dynamic picture of the catalytic cycle. nih.gov
Adsorption of Toluene: Upon introduction of toluene to a catalyst surface, DRIFTS spectra typically show characteristic bands corresponding to the toluene molecule. These include:
C-H stretching vibrations of the methyl group (-CH₃) and the aromatic ring. Vibrations for the methyl group appear around 2931 cm⁻¹ and 2863 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed at higher wavenumbers, typically between 3000 and 3090 cm⁻¹. nih.govnih.gov
C=C skeletal vibrations of the aromatic ring, which are prominent in the 1450-1610 cm⁻¹ region. nih.govscies.org A key band is often seen near 1495 cm⁻¹. rsc.org
The mode of adsorption can be inferred from shifts in these bands. For instance, studies on CeO₂ have shown that toluene can undergo dissociative adsorption, losing a hydrogen atom from the methyl group to form a benzyl (B1604629) species (C₆H₅–CH₂−) and a surface hydroxyl group. exlibrisgroup.com This is evidenced by the appearance of new bands corresponding to the methylene (B1212753) (-CH₂) group. exlibrisgroup.com
Formation of Intermediates: As the temperature is increased in the presence of an oxidant, DRIFTS allows for the real-time tracking of intermediate species formed during toluene oxidation. A common pathway observed across many catalyst systems involves the stepwise oxidation of the methyl group. bohrium.comnih.gov
Benzyl Alcohol and Benzaldehyde: The initial oxidation step often leads to the formation of benzyl alcohol, which is then rapidly oxidized to benzaldehyde. Benzaldehyde is identified by a characteristic C=O stretching vibration in the range of 1668-1700 cm⁻¹. scies.orgscispace.com
Benzoate (B1203000) Species: Benzaldehyde is further oxidized to form benzoate species (C₆H₅COO⁻) adsorbed on the catalyst surface. These are readily identified by their strong and distinct symmetric and asymmetric carboxylate (-COO⁻) stretching vibrations. rsc.orgscispace.com
Ring-Opening Products: At higher temperatures, the aromatic ring opens, leading to the formation of species like maleic anhydride (B1165640) and formate. bohrium.comscispace.com
Final Products: The ultimate oxidation products, carbon dioxide (CO₂) and water (H₂O), are also detectable. CO₂ appears as a sharp band around 2360 cm⁻¹, and the bending vibration of water is seen near 1626 cm⁻¹. scies.org
Research has shown that the specific reaction pathway and the stability of these intermediates are highly dependent on the catalyst composition and structure. For example, the presence of certain promoters or the facet of the catalyst crystal exposed can significantly alter the reaction mechanism. acs.orgnih.gov In situ DRIFTS has been crucial in identifying the roles of different active sites, such as Brønsted and Lewis acid sites on zeolites, in adsorbing toluene and facilitating its conversion. scies.orgmdpi.com
Data Tables from DRIFTS Analysis
The following tables summarize typical vibrational band assignments observed during the in situ DRIFTS analysis of toluene oxidation on catalytic surfaces.
Table 1: DRIFTS Band Assignments for Adsorbed Toluene and Early Intermediates
| Wavenumber (cm⁻¹) | Vibrational Mode | Assigned Species | Reference |
|---|---|---|---|
| 3000-3090 | Aromatic C-H Stretch | Toluene | nih.govnih.gov |
| 2926-2931 | -CH₃ Asymmetric Stretch | Toluene | nih.govnih.gov |
| 2863-2881 | -CH₃ Symmetric Stretch | Toluene | nih.govnih.gov |
| ~1603 | π-Ring Complex | Adsorbed Toluene | nih.gov |
| ~1495 | Aromatic Ring C=C Skeleton Vibration | Toluene | nih.govrsc.org |
| 1668-1700 | C=O Stretch | Benzaldehyde | scies.orgscispace.com |
Table 2: DRIFTS Band Assignments for Oxidation Products and Final Mineralization
| Wavenumber (cm⁻¹) | Vibrational Mode | Assigned Species | Reference |
|---|---|---|---|
| 1531-1560 | Asymmetric -COO⁻ Stretch | Benzoate | rsc.orgscispace.com |
| 1398-1416 | Symmetric -COO⁻ Stretch | Benzoate | rsc.orgscispace.com |
| ~1780 & ~1850 | Symmetric & Asymmetric C=O Stretch | Maleic Anhydride | scispace.com |
| ~1761 | C=O Stretch | Formic Acid | nih.gov |
| ~1626 | H-O-H Bending | Water | scies.org |
| ~2360 | C=O Asymmetric Stretch | Gaseous CO₂ | scies.org |
Interactions in Mixed Systems
Molecular Interactions
Interactions with Adsorbent Surfaces
The interaction of benzene (B151609) and toluene (B28343) with adsorbent surfaces is a complex process governed by a combination of factors including the physicochemical properties of the molecules and the characteristics of the adsorbent material. Key determinants of adsorption efficiency include the adsorbent's surface area, pore size and distribution, and surface chemistry, as well as the adsorbate's molecular size, polarity, and boiling point.
In multi-component systems containing both benzene and toluene, competitive adsorption is a critical phenomenon. Generally, toluene exhibits a stronger interaction with many adsorbent surfaces compared to benzene. This is often attributed to the methyl group in the toluene structure, which increases the electronic density of the aromatic ring through an inductive effect, leading to a stronger interaction with the adsorbent surface. uah.es
Studies on various adsorbent materials have elucidated the nature of these interactions. For instance, on activated carbons (ACs), the adsorption of nonpolar molecules like benzene and toluene is significant. Research has shown that the adsorption capacity of AC for toluene (53 wt%) can be considerably higher than for benzene (31 wt%). mdpi.com This preference is often linked to the higher polarizability and lower vapor pressure of toluene. Modification of the AC surface can further influence adsorption. For example, the presence of nitrogen-containing functional groups, such as pyridinic-N, on the carbon surface can enhance toluene adsorption by promoting electronic interactions. rsc.org Conversely, oxygen-containing functional groups can have a negative effect on the adsorption of both benzene and toluene. rsc.org
The pore structure of the adsorbent plays a crucial role. For efficient adsorption of benzene, toluene, and other similar aromatic compounds (BTEX), an optimal pore size is considered to be in the range of 1.7 to 3.0 nm. mdpi.com The adsorption mechanism can involve both surface adsorption and pore diffusion, with the diffusion of molecules within the pores often being the rate-limiting step. rsc.org
The table below summarizes the adsorption characteristics of benzene and toluene on different adsorbents based on findings from various studies.
| Adsorbent | Adsorbate | Key Findings | Reference |
| Activated Carbon Fiber (ACF) | Benzene | Adsorption capacity of 31 wt%. | mdpi.com |
| Activated Carbon Fiber (ACF) | Toluene | Adsorption capacity of 53 wt%, significantly higher than benzene. | mdpi.com |
| N-doped Activated Carbon | Toluene | Nitrogen-containing functional groups promote electronic interaction and enhance adsorption. | rsc.org |
| Commercial Activated Carbon (CAG) | Benzene | Adsorption data fits the Langmuir isotherm model well. | scirp.org |
| Commercial Activated Carbon (CAG) | Toluene | Adsorption data also follows the Langmuir model, indicating favorable adsorption. | scirp.org |
| Platinum on γ-alumina catalyst | Benzene | Interaction with the catalyst surface is weaker than toluene. | uah.es |
| Platinum on γ-alumina catalyst | Toluene | The methyl group increases electronic density, leading to stronger surface interaction. | uah.es |
Vibrational and Electronic Interactions in Mixtures
In mixed systems, benzene and toluene exhibit vibrational and electronic interactions that can be probed using spectroscopic techniques. The electronic spectra of mixtures can reveal shifts in energy levels and changes in transition probabilities compared to the individual molecules. These interactions are influenced by the electronic and mechanical coupling between the aromatic rings.
When benzene and toluene are in close proximity, as in a mixed crystal or a double molecule like diphenylmethane (B89790) (which can be seen as two toluene-like rings), their electronic states can mix. This mixing can lead to the appearance of new bands in the absorption spectrum and alter the polarization of existing transitions. For example, the vibrational modes of toluene, which are derived from the modes of benzene, can be affected by these intermolecular interactions. The e2g vibrational mode of benzene splits into an a1 and a b1 mode in toluene due to the lower symmetry. cdnsciencepub.com In a mixed system, the energies and intensities of these modes can be further perturbed.
The study of crystalline toluene at low temperatures reveals that the 0-0 band components are at the same energy, suggesting very small intermolecular resonance energy. cdnsciencepub.com However, the region of the spectrum corresponding to the e2g vibration of benzene shows distinct peaks for the a1 and b1 components in toluene, with the a1 vibration being polarized along the short axis of the molecule and the b1 band along the long axis. cdnsciencepub.com
In aromatic solvents, the electronic structure of molecules can be considerably modified. For instance, the metal-to-ligand charge transfer (MLCT) bands of certain complexes show significant shifts in benzene and toluene compared to a non-aromatic solvent like dichloromethane. nih.gov This is attributed to quadrupolar interactions between the solvent molecules and the complex. Benzene generally has a larger quadrupolar effect than toluene. nih.gov These interactions can influence electron transfer rates, with aromatic solvents like benzene and toluene sometimes diminishing the electronic coupling strength compared to other solvents. nih.gov
Competitive Reaction Dynamics in Multi-Component Systems
In systems where benzene and toluene are present together and can undergo chemical reactions, their dynamics are often competitive. This competition typically arises from the contest for active sites on a catalyst or for a reactive species.
A clear example is the catalytic oxidation of benzene and toluene over a platinum on γ-alumina catalyst. In mixtures, these two aromatic compounds inhibit each other's combustion. uah.es Toluene generally has a stronger interaction with the catalyst surface than benzene due to the electron-donating methyl group. This stronger adsorption means that toluene can more effectively compete for active sites, thereby inhibiting the oxidation of benzene to a greater extent than benzene inhibits toluene oxidation. At higher concentrations, the stronger inhibition effect of toluene can lead to a lower reaction rate for toluene itself, as it can block the surface from oxygen, which is also necessary for the reaction. uah.es
Similarly, in photocatalytic oxidation processes, competitive adsorption behavior between toluene and benzene on the reaction surface is observed. Studies have shown that the impact factor of toluene on the reaction rate of benzene is high, while the impact of benzene on toluene's reaction rate is low. researchgate.net
In the context of nitration reactions, toluene is more reactive than benzene. The reaction of nitronium ions with toluene is significantly faster than with benzene. However, the intermolecular selectivity between toluene and benzene can be surprisingly low under certain conditions, while the intramolecular selectivity for toluene (favoring ortho and para positions over meta) is high. nih.gov This highlights the complex nature of competitive reaction dynamics, where factors like diffusion control and the nature of reaction intermediates play a crucial role.
The kinetics of reactions with radicals also show competitive effects. For the reaction with the CN radical, the rate coefficient for benzene is found to be relatively constant over a range of temperatures (105-295 K), suggesting a barrierless reaction. uow.edu.au The reaction with toluene at 105 K is also rapid. In product detection studies of these reactions, for CN + benzene, cyanobenzene is the only product observed. For CN + toluene, cyanotoluene is the sole detected product. uow.edu.au
The table below presents data on the competitive reaction dynamics of benzene and toluene.
| Reaction System | Observation | Implication | Reference |
| Catalytic Oxidation over Pt/γ-Al2O3 | Benzene and toluene inhibit each other's combustion. | Competitive adsorption for active sites on the catalyst surface. | uah.es |
| Photocatalytic Oxidation | Toluene has a high impact on the reaction rate of benzene; the reverse is low. | Toluene competes more effectively for the photocatalytic surface. | researchgate.net |
| Nitration | Toluene is more reactive than benzene, but intermolecular selectivity can be low. | The reaction is not fully encounter-controlled, with intermediates playing a role. | nih.gov |
| Reaction with CN radical | Rapid, barrierless reaction for benzene; rapid for toluene at low temperatures. | Both reactions are efficient at low temperatures. | uow.edu.au |
Toxicokinetic Interaction Mechanisms (excluding toxicity outcomes)
The primary mechanism of toxicokinetic interaction between benzene and toluene in mixed exposures is competitive metabolic inhibition. researchgate.netnih.gov Both benzene and toluene are substrates for the same cytochrome P450 enzymes, particularly CYP2E1, which is responsible for their initial metabolism in the liver. researchgate.net When co-exposed, they compete for the active sites of this enzyme.
This competition can lead to a decrease in the metabolism of one or both compounds. Generally, toluene acts as an inhibitor of benzene metabolism. iarc.fr This is because toluene can have a higher affinity for or be metabolized more readily by CYP2E1, thus occupying the enzyme and reducing the metabolic conversion of benzene to its reactive metabolites. The extent of this inhibition is dose-dependent. At high concentrations of toluene, the inhibition of benzene metabolism is more pronounced. researchgate.net
Physiologically based toxicokinetic (PBTK) models are valuable tools for understanding and predicting these interactions. nih.govnumberanalytics.com These models can simulate the absorption, distribution, metabolism, and excretion of the individual components in a mixture. By incorporating the mechanism of competitive metabolic inhibition at the liver level, PBTK models can predict the blood and tissue concentrations of benzene and toluene during co-exposure. nih.gov Studies have shown that a PBTK model based on binary interaction data (i.e., data from exposures to pairs of chemicals) can adequately predict the kinetics of all components in a more complex quaternary mixture of benzene, toluene, ethylbenzene (B125841), and xylene (BTEX). nih.gov This suggests that the primary interaction mechanism in such mixtures is indeed competitive metabolic inhibition and that data from binary interactions are sufficient to predict the behavior in more complex mixtures. nih.gov
The interaction is a two-way street, though the effect of toluene on benzene metabolism is often more significant. The table below summarizes the key aspects of the toxicokinetic interaction mechanisms.
| Interaction | Mechanism | Key Enzyme | Consequence | Reference |
| Benzene and Toluene Co-exposure | Competitive Metabolic Inhibition | Cytochrome P450 2E1 (CYP2E1) | Decreased metabolism of benzene. | researchgate.netnih.gov |
| High Toluene Concentration | Stronger Inhibition | CYP2E1 | More pronounced reduction in benzene metabolism. | researchgate.net |
| PBTK Modeling | Simulation of Interactions | Not Applicable | Predicts blood concentrations based on competitive inhibition. | nih.govnumberanalytics.com |
Green Chemistry Principles and Sustainable Applications
Adherence to Green Chemistry Principles in BTX Processing
The core tenets of green chemistry are increasingly being integrated into the lifecycle of BTX aromatics, from synthesis to separation. These principles guide the development of cleaner technologies that are not only environmentally friendlier but also economically viable.
The first principle of green chemistry, waste prevention, is being addressed by re-envisioning BTX production pathways. Instead of treating waste as an inevitable byproduct, new methods aim to utilize waste streams as valuable feedstocks. A prime example is the conversion of mixed plastic waste into BTX through thermochemical processes like pyrolysis. leicabiosystems.comcommissiemer.nl This approach not only provides a sustainable source for valuable aromatic compounds but also helps mitigate the growing problem of plastic pollution, supporting a circular economy. leicabiosystems.comacs.org The Integrated Cascading Catalytic Pyrolysis (ICCP) process, for instance, can transform end-of-life plastics and non-food biomass into high-value drop-in chemicals. biobtx.com
Atom economy, a concept developed to measure the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final product, is another key focus. ui.ac.ir Traditional multi-step syntheses often have poor atom economy, generating significant waste. Newer, more direct catalytic routes are being developed to maximize the incorporation of reactant atoms into the desired BTX products. For example, catalytic fast pyrolysis of biomass aims to directly convert the complex biopolymers into aromatics, potentially offering a higher atom economy compared to lengthy synthetic routes. acs.org
Atom Economy Comparison for Adipic Acid Synthesis
| Synthesis Route | Starting Material | Key Process | Byproducts | Atom Economy Issue |
|---|---|---|---|---|
| Conventional | Benzene (B151609) (from BTX fraction) | Nitric acid oxidation | Nitrous Oxide (N₂O), a potent greenhouse gas | Significant portion of reactant atoms form waste; contributes to atmospheric N₂O levels. biobtx.com |
| Greener Alternative (Conceptual) | Renewable Feedstocks (e.g., glucose) | Biocatalytic or chemo-catalytic conversion | Water, biodegradable compounds | Aims for higher incorporation of carbon from the feedstock into the final product, minimizing harmful byproducts. |
This principle focuses on designing synthetic routes that use and generate substances with minimal toxicity. nrel.gov Traditional BTX production relies on carcinogenic benzene derived from fossil fuels. biobtx.com A key strategy for less hazardous synthesis is the move towards bio-based feedstocks. nih.gov The valorization of compounds like sugars and cellulose (B213188) from biomass presents a promising alternative to petrochemical processes. ua.es
Furthermore, the catalysts used in these processes are being redesigned for safety and efficiency. While traditional hydrocracking may use various metal sulfides, research is exploring more benign options. researchgate.net Perovskite-type catalysts (ABO₃–PCs), for example, are gaining attention for the catalytic oxidation of BTX due to their high activity, thermal stability, and adjustable composition, offering a potentially less hazardous alternative to other catalytic systems. colab.wsresearchgate.netresearchgate.net The goal is to develop processes that are inherently safer by design, avoiding the use and generation of toxic materials wherever possible. nrel.gov
BTX separation is a notoriously energy-intensive part of petrochemical processing. researchgate.netmdpi.com Addressing this high energy demand is a critical aspect of greening the BTX industry. A significant technological advancement in this area is the use of a Dividing Wall Column (DWC) for distillation. mdpi.com Compared to conventional two-column distillation sequences, a DWC can offer substantial energy savings by minimizing the remixing of streams that occurs in traditional setups, which is a major source of thermodynamic inefficiency. ijert.orgiipseries.org
Research and simulations have demonstrated that implementing DWC technology can lead to significant reductions in both heating and cooling requirements, directly translating to lower utility costs and reduced CO₂ emissions. mdpi.com
Energy Savings in BTX Separation Using Dividing Wall Column (DWC) Technology
| Study Finding | Heating/Reboiler Duty Savings | Cooling/Condenser Duty Savings | Utility Cost Reduction | Source |
|---|---|---|---|---|
| DWC vs. Conventional Process | 35.8% | 32.2% | 33.9% | mdpi.com |
| Eco-Efficiency Analysis of DWC | 15.6% | 30.3% | 16.7% | mdpi.com |
| Simulation of Ternary Separation | 39.57% (overall energy) | - | 39.57% (operating cost) | ijert.org |
| Satellite Column (Extended DWC) | 24.5% (vs. direct sequence) | - | - | researchgate.net |
The fourth principle of green chemistry encourages the use of renewable rather than depleting raw materials. This is one of the most active areas of research for sustainable BTX production. acs.org The goal is to replace fossil fuels with carbon-neutral feedstocks like biomass and post-consumer waste. acs.orgresearchgate.net
A variety of renewable sources are being explored:
Lignocellulosic Biomass: Materials like wood chips, poplar sawdust, and agricultural residues are rich in aromatic structures (especially lignin) and can be converted to BTX via catalytic fast pyrolysis. researchgate.netrsc.org
Crude Glycerol (B35011): A major byproduct of biodiesel production, glycerol is an abundant, non-edible platform chemical that can be catalytically pyrolyzed to produce aromatics. nih.govacs.org
Mixed Plastic Waste (MPW): Technologies like Anellotech's Plas-TCat and BioBTX's ICCP process are being developed to convert heterogeneous plastic waste streams directly into BTX and other commodity chemicals. commissiemer.nlbiobtx.comsustainableplastics.com This route effectively upcycles waste that would otherwise be landfilled or incinerated. acs.orgacs.org
Reported Yields of BTX from Various Renewable Feedstocks
| Feedstock | Process | Catalyst System | Reported BTX Yield/Selectivity | Source |
|---|---|---|---|---|
| Miscanthus (Biomass) | Integrated TDP and CFP | ZSM-5 and MoO₃ | 51.07% yield, 70.69% selectivity | repec.org |
| Glycerol | Catalytic Pyrolysis | H-ZSM-5/bentonite | 8.1 wt % | nih.gov |
| Glycerol with Toluene (B28343) Cofeed | Catalytic Co-conversion | H-ZSM-5/Al₂O₃ | 28.7 C% overall yield | acs.org |
| PO-poor Plastic Waste | Integrated Cascading Catalytic Pyrolysis (ICCP) | Proprietary zeolite-based | 17 wt % | acs.org |
| Pinus radiata (Biomass) | Catalytic Pyrolysis | Ni-impregnated Natural Zeolite (Ni5H2NZ) | 20.89% w/w aromatics | mdpi.com |
Catalysis is superior to the use of stoichiometric reagents and is a cornerstone of green chemistry. Catalysts increase reaction rates, allow reactions to occur under less severe conditions, and can steer reactions toward desired products, minimizing byproducts and enhancing energy efficiency. In BTX production, catalysts are critical for upgrading vapors from biomass or plastic pyrolysis into valuable aromatics. researchgate.net
Zeolite catalysts, particularly ZSM-5 and its modified variants, are extensively used due to their shape-selectivity and acidic properties, which promote the formation of aromatics like BTX from various feedstocks. rsc.orgmdpi.com Research focuses on creating hierarchical zeolites with improved pore structures to enhance diffusion and accessibility for bulky biomass-derived molecules. acs.org Other catalytic systems being investigated include:
Metal-modified zeolites: Incorporating metals like Gallium (Ga), Nickel (Ni), or Molybdenum (Mo) can enhance deoxygenation and aromatization reactions, boosting BTX yields. repec.orgrepec.org
Hydrocracking catalysts: Bifunctional catalysts with both metal sites (for hydrogenation) and acid sites (for cracking) are used to convert complex feedstocks like Light Cycle Oil (LCO) or phenanthrene (B1679779) into BTX. researchgate.netresearchgate.netrsc.org
Perovskite oxides: These materials are being explored for the catalytic oxidation of BTX, offering high thermal stability and activity. researchgate.netresearchgate.net
The development of robust, selective, and coke-resistant catalysts is essential for the commercial viability of renewable BTX production routes. repec.org
Sustainable Solvent Alternatives
Benzene and toluene are effective solvents but pose significant health and environmental risks; benzene is a known carcinogen, and toluene is linked to various health issues and contributes to smog formation. ecolink.comusc.edu A key green chemistry objective is to replace these hazardous solvents with safer, more sustainable alternatives that offer comparable performance without the associated risks.
Research has identified several promising bio-based and safer solvents. These alternatives are often biodegradable, non-carcinogenic, have lower toxicity, and are derived from renewable resources. vertecbiosolvents.comvertecbiosolvents.com
Properties of Sustainable Solvent Alternatives to Benzene and Toluene
| Solvent | Potential Replacement For | Key Properties & Advantages | Source |
|---|---|---|---|
| Toluene | Benzene | Less toxic than benzene, though still hazardous. | usc.eduwhiterose.ac.uk |
| 2,2,5,5-tetramethyloxolane (TMO) | Toluene | Bio-derivable, comparable boiling point to toluene (112 °C), does not form hazardous peroxides, better solubility than toluene in some cases. | ecolink.comeuropa.eursc.orgcore.ac.uk |
| Cyrene™ (dihydrolevoglucosenone) | N-Methyl-2-pyrrolidone (NMP), other polar aprotic solvents | Produced from waste sawdust, safer profile than NMP. While not a direct BTX replacement, it exemplifies the trend of replacing hazardous solvents. | europa.eu |
| Ethyl Lactate | Toluene, Xylene | Derived from lactic acid, biodegradable, non-carcinogenic, non-corrosive, effective cleaner and degreaser. | ecolink.com |
| VertecBio™ Citrus / Clearene™ | Toluene, Xylene | Citrus-based (terpenes), biodegradable, non-toxic, effective cleaners for resins and paints. | leicabiosystems.comvertecbiosolvents.com |
| Pinacolone | Toluene | Low toxicity, sustainable sourcing potential, good solvation characteristics. Demonstrated superior performance in some biocatalyzed reactions. | rsc.orgresearchgate.net |
Toluene as a Greener Alternative to Benzene in Solvents
Benzene, a fundamental aromatic hydrocarbon, has been widely used as a solvent and a chemical intermediate. However, its classification as a human carcinogen has necessitated the search for safer alternatives. whiterose.ac.uk Toluene, which differs from benzene by a single methyl group, has emerged as a prominent "greener" substitute in many applications, primarily due to its significantly lower toxicity profile. whiterose.ac.ukdcceew.gov.au
The substitution of benzene with toluene is a key example of the green chemistry principle of designing safer chemicals. While toluene is not without its own health and environmental considerations, it is not classified as a human carcinogen. whiterose.ac.uk This distinction is a critical factor in its preferment in industrial and laboratory settings. The presence of the methyl group in toluene provides a site for metabolic attack, leading to different and less toxic metabolic pathways compared to benzene.
From a practical standpoint, toluene often exhibits similar solvency characteristics to benzene, making it a viable drop-in replacement in many processes. quora.com For instance, it is used extensively as a solvent in the manufacturing of paints, glues, and other chemical products. vedantu.com However, there are differences in their physical properties that can influence their suitability for specific applications.
Interactive Data Table: Comparison of Physical Properties of Benzene and Toluene
| Property | Benzene | Toluene |
| Molecular Formula | C₆H₆ | C₇H₈ |
| Molecular Weight ( g/mol ) | 78.11 | 92.14 |
| Boiling Point (°C) | 80.1 | 110.6 |
| Melting Point (°C) | 5.5 | -95 |
| Density (g/mL at 20°C) | 0.876 | 0.867 |
| Flash Point (°C) | -11 | 4 |
| Solubility in Water | Insoluble | Insoluble |
Source: dcceew.gov.auvedantu.comquora.comsigmaaldrich.com
The higher boiling point of toluene can be advantageous in some applications, providing a wider operating temperature range. quora.com Conversely, its lower melting point allows it to remain liquid over a broader range of cold conditions. The decision to replace benzene with toluene in solvent applications represents a significant step towards reducing the health risks associated with chemical processes. whiterose.ac.uk
Utilization of Supercritical Fluids (e.g., Supercritical CO2) as Solvents
Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), offer a promising and environmentally benign alternative to traditional organic solvents like benzene and toluene for various chemical reactions and separations. nih.govtandfonline.com A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits properties intermediate between those of a liquid and a gas. tandfonline.com
Supercritical CO₂ is particularly attractive because it is non-toxic, non-flammable, inexpensive, and readily available. nih.gov Its solvent properties, such as density and solvating power, can be finely tuned by adjusting the temperature and pressure, allowing for a high degree of control over reaction conditions. tandfonline.comnih.gov This tunability can lead to enhanced reaction rates, improved selectivity, and easier separation of products.
Research has demonstrated the feasibility of using scCO₂ as a solvent for reactions that traditionally use benzene or toluene. For example, free-radical side-chain brominations of alkylaromatics have been successfully carried out in scCO₂, yielding high product selectivity with minimized side products. nih.gov This makes scCO₂ a viable substitute for solvents like carbon tetrachloride in these types of reactions. nih.gov
Furthermore, scCO₂ can be used in conjunction with other reactants. For instance, projects are exploring the direct synthesis of valuable chemicals like acrylic acid by reacting ethylene (B1197577) with CO₂ under supercritical conditions. kuleuven.be This approach not only replaces conventional solvents but also utilizes CO₂ as a C1 feedstock, contributing to carbon capture and utilization strategies.
The use of scCO₂ is not limited to reactions. It is also an effective medium for extractions and purifications. Its low viscosity and high diffusivity allow for efficient penetration into solid matrices and rapid mass transfer. nih.gov After the process, the CO₂ can be easily removed by depressurization, leaving a solvent-free product.
While the non-polar nature of scCO₂ can limit its application for highly polar substrates, this can often be overcome by using co-solvents. nih.govnih.gov The development of catalytic systems compatible with supercritical conditions is an active area of research, aiming to expand the scope of this green technology. kuleuven.be
Eco-Efficiency Analysis of Industrial Processes
Eco-efficiency analysis is a quantitative tool used to assess the environmental and economic performance of industrial processes. It provides a systematic way to evaluate the entire life cycle of a product or process, from raw material extraction to final disposal, considering both its economic value and its environmental impact. This analysis is crucial for identifying opportunities for improvement and for comparing the sustainability of different technologies.
A notable application of eco-efficiency analysis in the context of benzene and toluene is in the separation of benzene-toluene-xylene (BTX) mixtures, a common and energy-intensive process in the petrochemical industry. mdpi.comresearcher.lifedntb.gov.ua Traditional distillation columns used for this separation consume significant amounts of energy and water. mdpi.com
Recent studies have focused on process intensification technologies, such as the dividing wall column (DWC), to improve the eco-efficiency of BTX separation. mdpi.comdntb.gov.ua An eco-efficiency analysis comparing a conventional distillation setup with a DWC for BTX separation revealed significant advantages for the DWC. mdpi.com
Interactive Data Table: Eco-Efficiency Comparison of Conventional vs. DWC for BTX Separation
| Parameter | Conventional Column | Dividing Wall Column (DWC) | % Improvement with DWC |
| Energy Consumption | Reference | 15.6% savings | 15.6% |
| Water Consumption | Reference | 30.3% savings | 30.3% |
| CO₂ Emissions | Reference | 15.5% reduction | 15.5% |
| Utility Costs | Reference | 16.7% reduction | 16.7% |
| Overall Eco-Efficiency | Reference | 37.5% higher | 37.5% |
Source: mdpi.com
The results clearly demonstrate that the DWC technology is significantly more eco-efficient, primarily due to substantial savings in energy and water consumption. mdpi.com This, in turn, leads to lower CO₂ emissions and reduced operational costs. mdpi.com The analysis also considered other environmental indicators, which showed an approximate 16% reduction in negative impacts with the DWC system. mdpi.com
Such analyses provide a strong business case for investing in greener technologies. By quantifying both the economic and environmental benefits, eco-efficiency analysis helps companies make informed decisions that align with sustainability goals and improve their competitive edge. mdpi.com
Future Research Trajectories
Advancements in Catalytic System Design for Enhanced Selectivity and Efficiency
The development of highly selective and efficient catalysts is a cornerstone of future research in benzene (B151609) and toluene (B28343) chemistry. A significant focus is on the disproportionation of toluene to produce the more valuable benzene and p-xylene (B151628). acs.orgacs.org
One promising avenue is the modification of zeolites, such as ZSM-5, to enhance shape selectivity. acs.orgacs.org By modifying the pore structure and acidity of these catalysts, researchers aim to favor the formation of the desired p-xylene isomer over its ortho- and meta- counterparts. acs.org Techniques like ion exchange with various elements and silica (B1680970) deposition are being explored to block non-selective acid sites on the external surface of the zeolite crystals. acs.orgacs.org For instance, modifying ZSM-5 with silica through chemical liquid deposition has been shown to significantly increase p-xylene selectivity. acs.org The PxMax℠ process, which uses an ex-situ selectivated catalyst, demonstrates ultra-high paraxylene selectivity, exceeding 96% at the start of a cycle. osti.gov
Another critical area is the development of catalysts for the alkylation of benzene and toluene. acs.org Research is ongoing to create bifunctional catalysts that can efficiently promote the methylation of benzene with alternative C1 sources like carbon dioxide, which could offer a more sustainable route to toluene and xylenes (B1142099). acs.org Furthermore, advancements in catalyst design are crucial for the conversion of renewable feedstocks into BTX, a topic that will be explored further in section 9.4. Cobalt-zeolite composite catalysts are also gaining attention due to their high catalytic activity and cost-effectiveness in various reactions, including the oxidation of volatile organic compounds (VOCs) like BTX. repec.org
Recent research has also focused on the selective methylation of toluene with methanol (B129727) to produce p-xylene. The challenge lies in minimizing side reactions such as toluene disproportionation and xylene isomerization. academicjournals.org Computational studies, specifically using Density Functional Theory (DFT), have been instrumental in understanding how different catalysts, like Ru@HZSM-5, can alter reaction pathways to favor the desired product while suppressing unwanted byproducts. academicjournals.org
Table 1: Comparison of Catalytic Systems for Toluene Disproportionation
| Catalyst System | Key Features | Reported p-Xylene Selectivity | Reference |
|---|---|---|---|
| Modified ZSM-5 (Silica Deposition) | Inert silica layers deposited on the external surface to block non-selective acid sites. | Up to 84% | acs.org |
| Ion-Exchanged ZSM-5 | Ion exchange with various cations to alter acidity and pore characteristics. | Significantly higher than the equilibrium value of 24%. | acs.org |
| ExxonMobil PxMax℠ Process (EM-2300 catalyst) | Proprietary ex-situ selectivation technique to increase relative diffusivity of p-xylene. | >96% at Start of Cycle (SOC) | osti.gov |
Development of Novel Separation Strategies for Complex Mixtures
Separating benzene, toluene, and xylenes from complex hydrocarbon mixtures is an energy-intensive process due to their close boiling points. acs.orgnih.gov Future research is focused on developing more efficient and less energy-intensive separation technologies to replace or augment traditional distillation methods.
Extractive distillation is a mature technology that continues to be optimized. acs.orgcsic.eskoreascience.kr This process involves adding a solvent that alters the relative volatilities of the components, making them easier to separate. koreascience.kr Solvents like sulfolane (B150427) and dimethyl sulfoxide (B87167) (DMSO) are being investigated and simulated for their effectiveness in BTX separation, with sulfolane showing high selectivity and thermal stability. csic.es
Membrane separation is an emerging area with significant potential. researchgate.net MFI zeolite membranes, for instance, have been successfully used to separate BTX mixtures from water through pervaporation. researchgate.net The performance of these membranes is influenced by factors such as temperature and feed concentration. researchgate.net Polymeric membranes are also being explored, though challenges like swelling and chemical resistance need to be addressed. researchgate.net The development of new membrane materials with enhanced selectivity and durability is a key research objective.
Another area of interest is the use of adsorption processes. Activated carbon and zeolites are being studied for their ability to selectively adsorb BTX compounds from both liquid and gas phases. researchgate.net Understanding the surface chemistry and pore structure of these adsorbents is crucial for optimizing their performance.
Integration of Computational Methods for Predictive Modeling and Process Optimization
Computational methods are becoming indispensable tools in the research and development of benzene and toluene processes. These methods allow for the prediction of material properties, the elucidation of reaction mechanisms, and the optimization of process parameters, thereby accelerating innovation and reducing experimental costs.
Molecular Modeling and Simulation: Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are providing unprecedented insights at the atomic level. academicjournals.orgresearchgate.netnih.gov DFT calculations are used to study reaction pathways and energy barriers, helping to understand catalyst selectivity. For example, DFT has been employed to investigate the methylation of toluene with methanol over zeolite catalysts, revealing how different catalysts can favor the formation of p-xylene. academicjournals.orgnih.gov Periodic DFT studies also help in understanding the steric constraints within zeolite micropores that influence reaction mechanisms. researchgate.net MD simulations are used to study the diffusion of molecules within catalyst pores and to model the behavior of liquids, such as benzene and toluene, providing data on their thermodynamic and structural properties. tandfonline.comuio.nomdpi.com
Process Simulation and Optimization: Software like Aspen Plus and Aspen HYSYS are widely used to simulate and optimize BTX separation processes. nih.govdergipark.org.trmdpi.com These tools enable engineers to design and evaluate different distillation column configurations and operating conditions to maximize product purity and minimize energy consumption. nih.govmdpi.com Dynamic simulations are also being used to understand the transient behavior of these processes and to develop more effective control strategies. dergipark.org.tr
Machine Learning: More recently, machine learning (ML) is being applied for predictive modeling in BTX production. repec.org ML models, such as random forests and artificial neural networks, can predict the yield of BTX from processes like biomass pyrolysis based on various experimental parameters, including feedstock characteristics and catalyst properties. repec.org This approach can help in selecting optimal conditions and predicting target product yields. repec.org ML is also being used to predict the natural attenuation rates of BTX in contaminated groundwater, aiding in remediation efforts.
Table 2: Applications of Computational Methods in Benzene and Toluene Research
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and catalyst selectivity. | Understanding energy barriers for toluene methylation and disproportionation in zeolites. | academicjournals.orgresearchgate.netnih.gov |
| Molecular Dynamics (MD) | Simulating diffusion and thermodynamic properties. | Modeling the movement of benzene and toluene within catalyst pores and predicting liquid properties. | tandfonline.comuio.nomdpi.com |
| Process Simulation (e.g., Aspen) | Optimizing separation processes. | Determining optimal reflux ratios and column configurations for BTX distillation to save energy. | nih.govmdpi.com |
| Machine Learning (ML) | Predictive modeling of product yields and environmental fate. | Predicting bio-BTX yields from biomass pyrolysis and natural attenuation rates in groundwater. | repec.org |
Exploration of Sustainable and Renewable Feedstock Utilization
A major thrust in future research is the shift from fossil-based feedstocks to sustainable and renewable alternatives for BTX production. repec.org This transition is driven by the need to reduce greenhouse gas emissions and enhance the circularity of the chemical industry.
Biomass Conversion: Biomass is considered a promising renewable feedstock due to its abundance and carbon neutrality. Catalytic fast pyrolysis (CFP) is a key technology being developed to convert lignocellulosic biomass directly into a mixture of aromatic compounds, including BTX. Research in this area focuses on optimizing catalysts (often zeolites), process conditions, and reactor configurations to maximize the yield and selectivity of BTX from various biomass sources. uio.no Projects like GreenAro are actively developing sustainable routes from pyrolysis bio-oils and waste glycerol (B35011) to produce green BTX. repec.orgresearchgate.net
Plastic Waste Upcycling: Another significant avenue is the chemical recycling of mixed plastic waste into valuable chemicals like BTX. academicjournals.org Catalytic pyrolysis can be applied to convert plastic waste, which would otherwise be incinerated or landfilled, into aromatic-rich oil. academicjournals.org Studies have shown that plastic waste-based BTX can have lower environmental impacts, including reduced greenhouse gas emissions, compared to fossil-based production. academicjournals.org
The development of these alternative pathways requires robust and efficient catalytic processes capable of handling complex and variable feedstocks. repec.org The BioBTX technology, for example, aims to convert both end-of-life plastics and biomass into circular and sustainable chemical building blocks. dicp.ac.cn
Mechanistic Elucidation of Atmospheric and Remediation Pathways for BTX Compounds
Understanding the fate of benzene, toluene, and other BTX compounds in the environment is crucial for developing effective pollution control and remediation strategies.
Atmospheric Chemistry: The primary removal pathway for benzene and toluene in the atmosphere is through reaction with hydroxyl (OH) radicals. Toluene reacts faster than benzene, leading to a decrease in the toluene-to-benzene (T/B) ratio as an air mass ages photochemically. This ratio can be used to estimate atmospheric processing and OH radical concentrations. While traditionally associated with anthropogenic pollution, recent studies have identified marine biogenic sources of benzene and toluene, particularly in remote polar oceans. These natural emissions can contribute significantly to the formation of secondary organic aerosols, highlighting the need to incorporate these sources into climate models.
Bioremediation: In contaminated soil and groundwater, bioremediation offers a cost-effective and environmentally sound approach for BTX removal. tandfonline.com Research is focused on understanding the microbial pathways for BTX degradation under both aerobic and anaerobic conditions. Under aerobic conditions, degradation often proceeds through the formation of catechols. In anaerobic environments, which are common in contaminated aquifers, different pathways are utilized. For instance, toluene can be anaerobically metabolized to benzoyl-CoA, a central intermediate in the degradation of many aromatic compounds. The anaerobic degradation of benzene is less understood but is an active area of research, with evidence pointing to its mineralization under sulfate-reducing and iron-reducing conditions. Understanding these complex microbial interactions and metabolic pathways is key to enhancing the efficiency of in-situ bioremediation techniques. tandfonline.com
Q & A
Q. What are the standard analytical methods for quantifying benzene and toluene in environmental samples?
Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is widely used for precise quantification. For complex matrices like gasoline, capillary columns improve resolution by minimizing co-elution interference from ethanol . Preconcentration techniques such as solid-phase microextraction (SPME) enhance sensitivity, with validation through correlation studies between novel detection systems (e.g., separation-TF) and conventional GC/MS .
Q. How do benzene and toluene interact in ideal solutions?
Benzene and toluene form near-ideal solutions due to their similar molecular structures and non-polar interactions. Raoult’s law applies, where vapor pressure is proportional to mole fraction. For example, a mixture of 80g benzene and 100g toluene (mole fraction 0.59 for benzene) yields a vapor-phase benzene mole fraction of 0.67 at 300 K, calculated using partial pressures (50.71 mmHg for benzene, 32.06 mmHg for toluene) .
Q. What are the key considerations in designing toxicological studies for benzene exposure?
Studies must define exposure routes (inhalation, oral, dermal), species (human vs. rodent models), and endpoints (hematological, hepatic, or immunological effects). Inclusion criteria should prioritize peer-reviewed studies with clear dose-response relationships and control for co-exposures (e.g., toluene). Non-peer-reviewed data require validation by ≥3 independent experts to minimize bias .
Q. What are the mechanisms of benzene and toluene toxicity?
Benzene metabolites (e.g., benzene oxide) induce bone marrow suppression via oxidative stress and DNA adduct formation, leading to leukemia. Toluene primarily affects the central nervous system by disrupting lipid membranes and neurotransmitter function. Susceptibility varies with genetic polymorphisms in metabolizing enzymes like CYP2E1 .
Advanced Research Questions
Q. How can co-elution of benzene and toluene in GC analysis be resolved?
Optimize column selectivity using polar stationary phases (e.g., PEG) or tandem detection systems. For example, hybrid separation-TF devices achieve baseline separation at 8 mL/min flow rate with air carrier gas, validated against GC/MS (R² > 0.98 for gasoline samples) . Interfering agents (acetone, ethanol) are mitigated by pre-column derivatization or selective adsorbents .
Q. How to address discrepancies in solubility data for benzene and toluene in amine solvents?
Discrepancies arise from experimental conditions (e.g., CO₂ loading in MDEA solutions). Use the modified Margules equation with binary interaction parameters to model relative solubility. For 50 wt% MDEA, benzene solubility deviates by <5% from experimental data at 40°C, while toluene requires pressure corrections above 1 bar .
Q. What are optimal conditions for detecting benzene/toluene in complex matrices like gasoline?
Capillary GC with FID eliminates ethanol interference, achieving detection limits of 0.1 ppmv. Precondition samples with molecular sieves to remove water, and validate using ASTM D3606 with internal standards (e.g., deuterated toluene-d8) .
Q. How to validate new detection systems against conventional methods?
Perform correlation analyses using Bland-Altman plots or linear regression. For the separation-TF system, spiked gasoline samples showed <10% deviation from GC/MS across 5–150 ppmv ranges, with precision (RSD) <3% for replicate injections .
Q. How to assess health risks when benzene and toluene co-occur?
Apply interaction thresholds from toxicokinetic models. For inhalation, toluene at 50 ppmv reduces benzene metabolism by 20% via competitive CYP2E1 inhibition, lowering benzene’s hematotoxicity. Use probabilistic risk assessment to integrate exposure duration, metabolizer phenotypes, and biomarker data (e.g., urinary S-phenylmercapturic acid) .
Q. How to integrate multi-omics data in benzene toxicity studies?
Combine transcriptomics (RNA-seq of bone marrow cells), epigenomics (methylation arrays), and metabolomics (LC-MS profiling) to identify synergistic pathways. For example, benzene-induced hypomethylation of LINE-1 retrotransposons correlates with oxidative stress markers (8-OHdG) in occupationally exposed cohorts .
Q. Methodological Notes
- Data Validation : Always cross-reference solubility or toxicity data with standardized databases (e.g., NIST CCCBDB) .
- Ethical Compliance : For human studies, adhere to IRB protocols and exclude populations with pre-existing hematologic conditions .
- Instrument Calibration : Use certified reference materials (e.g., Kanto Reagents’ toluene-d8) to ensure analytical accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
